N-Phenylanthracen-9-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenylanthracen-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLMMFDPYSZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549130 | |
| Record name | N-Phenylanthracen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15424-38-1 | |
| Record name | N-Phenylanthracen-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Fundamental Properties of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine, a molecule of significant interest in materials science and medicinal chemistry, possesses a unique combination of photophysical and potential biological properties. This technical guide provides a comprehensive overview of its fundamental characteristics, including its synthesis, spectroscopic profile, and photophysical behavior. The potential for biological activity, drawing from research on related anthracene derivatives, is also explored, offering a valuable resource for professionals in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 9-anilinoanthracene, is an aromatic amine characterized by a phenyl group attached to the 9-position of an anthracene core. This substitution pattern imparts distinct electronic and steric properties to the molecule. A summary of its key physical and chemical data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅N | [1] |
| Molecular Weight | 269.34 g/mol | [1] |
| Melting Point | 207 °C | [1] |
| Boiling Point | 434.36 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Almost transparent in Acetone | [1] |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 1: Fundamental Properties of this compound
Synthesis
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][3][4] This reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds.[2]
Experimental Protocol: Buchwald-Hartwig Amination
A general, representative protocol for the synthesis of this compound via Buchwald-Hartwig amination is outlined below. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.2-2 times the molar amount of the palladium catalyst).
-
Add the base (typically 1.4-2.0 equivalents relative to the limiting reagent).
-
Add 9-bromoanthracene (1.0 equivalent) and aniline (1.0-1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Figure 1: Buchwald-Hartwig Amination Workflow. This diagram illustrates the key components and catalytic cycle of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl amines.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons of both the anthracene and phenyl moieties. The -NH proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.[5]
¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region, corresponding to the 20 carbon atoms of the molecule. The chemical shifts of the carbons in the anthracene core will be influenced by the electron-donating effect of the amino group.[5]
Experimental Protocol: NMR Spectroscopy
-
Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration, which for secondary amines typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹.[6][7] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[7][8] The C-N stretching vibration for an aromatic amine is expected in the 1250-1350 cm⁻¹ range.[6]
Experimental Protocol: IR Spectroscopy
-
Prepare a sample of the purified compound, either as a KBr pellet or as a thin film on a salt plate.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Identify the characteristic absorption frequencies and compare them with known values for similar functional groups to confirm the presence of the amine and aromatic moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (269.34). The fragmentation pattern can provide further structural information, often involving cleavage of the C-N bond.[1][9]
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural insights.
Photophysical Properties
The extended π-conjugated system of the anthracene core in this compound gives rise to interesting photophysical properties, including strong UV-Vis absorption and fluorescence emission.
UV-Vis Absorption and Fluorescence Spectroscopy
Anthracene and its derivatives are known to exhibit characteristic absorption spectra in the UV region, typically with multiple vibronic bands.[10][11] The introduction of the anilino group at the 9-position is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene due to the extension of the conjugated system.
The fluorescence of 9-anilinoanthracene and its derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property makes them useful as fluorescent probes in various chemical and biological systems.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).
-
Record the UV-Vis absorption spectra using a spectrophotometer, typically from 200 to 600 nm.
-
Determine the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε).
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at or near the absorption maximum.
-
Determine the emission maxima (λ_em).
-
Measure the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate).
-
Measure the fluorescence lifetime (τ_f) using time-resolved fluorescence spectroscopy.
Figure 2: Jablonski Diagram. This diagram illustrates the electronic transitions involved in UV-Vis absorption and fluorescence emission.
Potential Biological Activity and Applications
While specific biological data for this compound is limited, the broader class of anthracene derivatives has been investigated for various therapeutic applications. Many substituted anthracenes have demonstrated cytotoxic activity against a range of cancer cell lines.[11][12] The planar aromatic structure of these molecules allows them to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription, a common mechanism of action for many anticancer drugs.
Furthermore, the fluorescent properties of anthracene derivatives make them valuable as probes for biological imaging and as components in photodynamic therapy. The development of novel N-arylanthracen-9-amines could lead to new therapeutic agents or diagnostic tools.
Figure 3: Drug Discovery Workflow. This diagram outlines the general stages of drug discovery where compounds like this compound could be evaluated.
Conclusion
This compound is a fascinating molecule with a rich set of fundamental properties. Its synthesis via the robust Buchwald-Hartwig amination makes it readily accessible for further investigation. The combination of its well-defined structure, predictable spectroscopic characteristics, and intriguing photophysical behavior positions it as a valuable building block in materials science. Furthermore, the known biological activities of related anthracene compounds suggest that this compound and its derivatives hold promise for future applications in drug discovery and development, particularly in the areas of anticancer therapy and bioimaging. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.de [thieme-connect.de]
An In-depth Technical Guide to the Synthesis of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the primary synthetic pathways for N-phenylanthracen-9-amine, a molecule of interest in materials science and as a scaffold in medicinal chemistry. The document details the core synthetic strategies, provides established experimental protocols, and presents quantitative data to facilitate reproducible research.
Introduction
This compound, a derivative of anthracene, possesses a unique photophysical profile owing to its extended π-conjugation. This has led to its investigation in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the arylamine motif is a common feature in pharmacologically active compounds, making this compound a valuable building block in drug discovery programs. This guide will focus on the two most prevalent and effective methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.
Core Synthetic Pathways
The synthesis of this compound is predominantly achieved through cross-coupling reactions that form a carbon-nitrogen bond between an anthracene precursor and aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.
The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 9-bromoanthracene) bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that serves as a classical method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly when palladium-based methods are not suitable. The reaction typically involves a copper(I) salt as the catalyst and a base.
The proposed mechanism for the Ullmann-type N-arylation involves the following steps:
-
Reaction of the amine with the active Cu(I) species.
-
Oxidative addition of the aryl halide to form a Cu(III) intermediate.
-
Reductive elimination of the N-arylated product, regenerating the Cu(I) catalyst.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation are provided below. These protocols are based on established methodologies and are intended to serve as a starting point for laboratory synthesis.
Synthesis of Starting Material: 9-Bromoanthracene
A common precursor for the synthesis of this compound is 9-bromoanthracene.
Reaction: Anthracene is brominated using N-bromosuccinimide (NBS).
Procedure:
-
Dissolve anthracene in a suitable solvent such as chloroform.
-
Add N-bromosuccinimide (NBS) in batches while protecting the reaction from light.
-
Stir the reaction mixture for several hours at room temperature.
-
After the reaction is complete, perform a workup involving washing with water and extraction with an organic solvent like dichloromethane.
-
Purify the crude product by recrystallization from a solvent such as ethanol to yield 9-bromoanthracene.
Buchwald-Hartwig Amination of 9-Bromoanthracene with Aniline
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 9-bromoanthracene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add aniline (1.2 mmol) to the reaction mixture.
-
Finally, add sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Ullmann Condensation of 9-Chloroanthracene with Aniline
Materials:
-
9-Chloroanthracene
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 9-chloroanthracene (1.0 mmol), aniline (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Synthesis Pathway | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig | 9-Bromoanthracene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| Ullmann Condensation | 9-Chloroanthracene | CuI (10) | - | K₂CO₃ (2.0) | DMF | 153 | 24 | Moderate to High |
Note: "High" and "Moderate to High" are qualitative descriptions from general literature where specific quantitative values for this exact reaction were not provided.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. |
| IR (Infrared) | N-H stretch around 3350-3310 cm⁻¹ (for a secondary amine), C-N stretch (aromatic) around 1335-1250 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₂₀H₁₅N, MW: 269.34 g/mol ). |
Mandatory Visualizations
Synthesis Pathways
Caption: Overview of the primary synthetic routes to this compound.
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Ullmann Condensation Workflow
Caption: Experimental workflow for the Ullmann condensation synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through both Buchwald-Hartwig amination and Ullmann condensation. The Buchwald-Hartwig approach generally offers milder reaction conditions and potentially higher yields, while the Ullmann condensation provides a robust, palladium-free alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, catalyst cost, and desired reaction scale. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important molecule.
Spectroscopic Properties of N-Phenylanthracen-9-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine, a fluorescent aromatic amine, belongs to a class of molecules with significant potential in various scientific and technological domains, including organic electronics, chemical sensing, and as a structural motif in medicinal chemistry. The photophysical properties of such donor-acceptor systems are of fundamental interest, as they are highly sensitive to the local environment, making them valuable probes for studying molecular interactions. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its analogs, detailed experimental protocols for its synthesis and characterization, and visual representations of key concepts and workflows.
Spectroscopic Properties
Solvatochromism
A key feature of this class of molecules is solvatochromism, where the absorption and emission spectra exhibit a pronounced dependence on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.
Dual Fluorescence
Derivatives of 9-aminoanthracene are known to exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. Following photoexcitation to a locally excited (LE) state, a conformational change involving the rotation of the amino group can lead to a highly polar TICT state, which then emits at a lower energy (longer wavelength). The relative intensities of the LE and TICT emission bands are highly sensitive to solvent polarity and viscosity.
The following table summarizes the spectroscopic data for the analogous compound, 9-(N,N-dimethylamino)anthracene, in various solvents, which can be used as a reference for predicting the behavior of this compound.
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
| Cyclohexane | 350, 410 | 425, 490 |
| Diethyl Ether | 355, 415 | 430, 500 |
| Acetonitrile | 360, 420 | 435, 530 |
| Ethanol | 360, 420 | 440, 540 |
| Water | 365, 425 | 450, 560 |
Data for 9-(N,N-dimethylamino)anthracene, adapted from studies on related compounds.
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of this compound.[1]
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromoanthracene (1.0 eq), aniline (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the base (1.5-2.0 eq) to the flask.
-
Add anhydrous toluene or dioxane as the solvent.
-
Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Measurements
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission and excitation spectra, quantum yield, and lifetime measurements)
-
Spectroscopic grade solvents
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in the desired spectroscopic grade solvents. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01-0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette using the respective solvent as a blank. Determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy:
-
Emission Spectra: Excite the samples at their respective absorption maxima and record the emission spectra. Determine the emission maxima (λ_em).
-
Excitation Spectra: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths to obtain the excitation spectrum.
-
-
Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[2][3] The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser), and the decay of the fluorescence intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Energy level diagram illustrating the processes of solvatochromism and dual fluorescence.
Conclusion
This compound represents a fascinating molecular scaffold with rich photophysical properties. Understanding its spectroscopic behavior, particularly its response to the solvent environment, is crucial for its application in advanced materials and as a molecular probe. This guide provides a foundational understanding of its expected properties, based on analogous compounds, and offers detailed protocols for its synthesis and characterization. Further research focusing on the precise quantification of its spectroscopic parameters in a wide range of environments will undoubtedly unlock its full potential in various scientific disciplines.
References
Technical Guide: N-Phenylanthracen-9-amine (CAS 15424-38-1)
For Researchers, Scientists, and Drug Development Professionals
Overview and Core Properties
N-Phenylanthracen-9-amine, also known as 9-Anilinoanthracene or N-(9-anthracenyl)-N-phenylamine, is an aromatic amine featuring a phenyl group attached to the 9-position of an anthracene core. This structure imparts significant photophysical properties, making it a compound of interest in materials science. Its extended π-conjugated system is characteristic of molecules used in organic electronics. While its biological profile is not extensively documented, its structural motifs are present in various bioactive molecules, suggesting potential for investigation in medicinal chemistry.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| CAS Number | 15424-38-1 | |
| Molecular Formula | C₂₀H₁₅N | [1][2] |
| Molecular Weight | 269.34 g/mol | [1][3] |
| Melting Point | 207 °C | [1][3] |
| Boiling Point | 434.355 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.204 g/cm³ (Predicted) | [1][3] |
| Flash Point | 233.262 °C (Predicted) | [1] |
| pKa | 0.78 ± 0.30 (Predicted) | [1][3] |
| LogP | 5.81 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (9-bromoanthracene) and an amine (aniline).[1][2]
Synthesis of Precursor: 9-Bromoanthracene
Reaction: Anthracene is brominated using N-Bromosuccinimide (NBS) to yield 9-bromoanthracene.[4]
Protocol:
-
Dissolve anthracene (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask, protecting from light.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in batches.
-
Stir the reaction mixture continuously at room temperature for 12 hours.[4]
-
After 12 hours, add water and stir for an additional 30 minutes.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent via rotary evaporation.
-
Recrystallize the resulting residue from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow solid.[4]
Buchwald-Hartwig Amination for this compound
Reaction: 9-Bromoanthracene is coupled with aniline using a palladium catalyst and a phosphine ligand in the presence of a base.
Protocol:
-
Note: This is a generalized protocol and requires optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.[5]
-
Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 eq).[1][6]
-
Reagent Addition: Add 9-bromoanthracene (1.0 eq) and aniline (1.1-1.2 eq) to the Schlenk tube.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.
-
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C.[5]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications and Research Interest
Organic Electronics
The phenylanthracene motif is a key structural component in materials developed for organic electronics.[7] Anthracene derivatives are known for their high triplet energy and good charge-transport properties, making them excellent candidates for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue emitters.[8] The incorporation of the N-phenyl group can further tune the electronic properties and influence the molecular packing in thin films, which is critical for device performance. This compound is therefore a compound of significant interest for research into new, efficient, and stable materials for OLEDs and Organic Field-Effect Transistors (OFETs).[8]
Drug Development and Biological Activity
Currently, there is a notable lack of publicly available research on the specific biological activities or signaling pathway interactions of this compound. While many amine-containing heterocyclic compounds and certain anthracene derivatives exhibit biological effects, this particular molecule remains largely uncharacterized in a pharmacological context. Its planar, aromatic structure could suggest potential for DNA intercalation, and the amine functionality provides a site for hydrogen bonding, but these are hypothetical interactions. This represents a significant knowledge gap and an opportunity for new avenues of research in drug discovery and chemical biology.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to this compound.
Caption: Synthetic workflow for this compound via precursor synthesis and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of N-Phenylanthracen-9-amine, a molecule of significant interest in materials science and medicinal chemistry. This document outlines its structural characteristics, the nature of its chemical bonds, and the experimental and computational methodologies used for its characterization.
Molecular Structure and Conformation
This compound (C₂₀H₁₅N) is an aromatic amine characterized by a phenyl group bonded to the nitrogen atom at the 9-position of an anthracene core. The steric hindrance between the phenyl ring and the peri-hydrogens of the anthracene moiety forces the molecule into a non-planar conformation. This twisted structure is a key determinant of its electronic and photophysical properties.
The molecular geometry is defined by the dihedral angles between the planes of the aromatic rings. While a specific crystal structure for the parent this compound is not extensively reported in publicly accessible databases, data from closely related derivatives, such as 10-Bromo-N,N-diphenylanthracen-9-amine, reveal significant twisting. In this derivative, the dihedral angles between the anthracene ring system and the phenyl rings are substantial, indicating a highly non-planar arrangement to relieve steric strain[1][2]. It is therefore expected that this compound adopts a similar twisted conformation.
Caption: Key Dihedral Angle in this compound.
Bonding Analysis
The bonding in this compound is characterized by a combination of covalent bonds within the aromatic systems and the C-N linkage. The nitrogen atom is sp²-hybridized, and its lone pair of electrons can participate in conjugation with both the anthracene and phenyl π-systems. However, the significant twist in the molecule disrupts this π-conjugation to some extent. This interruption of conjugation influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the molecule's electronic and optical properties.
Computational Modeling of Structural Parameters
Due to the limited availability of experimental crystallographic data for the parent molecule, Density Functional Theory (DFT) calculations are a powerful tool for predicting its geometric and electronic structure[3][4]. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for this compound, obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C(anthracene)-N | ~1.41 | |
| N-C(phenyl) | ~1.42 | |
| N-H | ~1.01 | |
| Average C-C (anthracene) | ~1.40 | |
| Average C-C (phenyl) | ~1.39 | |
| Average C-H (aromatic) | ~1.09 | |
| Bond Angles (°) | ||
| C(anthracene)-N-C(phenyl) | ~125 | |
| C(anthracene)-N-H | ~117 | |
| C(phenyl)-N-H | ~117 | |
| Dihedral Angle (°) | ||
| C-C-N-C | ~60 - 70 |
Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
A common and efficient method for the synthesis of N-arylamines is the Palladium-catalyzed Buchwald-Hartwig amination[5][6][7]. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
9-Bromoanthracene + Aniline → this compound
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask.
-
Add 9-bromoanthracene (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Synthesis and Characterization.
Characterization Techniques
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Elemental Analysis: To determine the elemental composition.
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and dihedral angles, if suitable single crystals can be obtained.
Conclusion
This compound possesses a distinct non-planar molecular structure governed by steric interactions, which in turn influences its electronic properties. While experimental crystallographic data on the parent compound is limited, computational methods provide reliable insights into its bonding and conformation. The Buchwald-Hartwig amination offers an effective synthetic route for its preparation. A thorough characterization using a combination of spectroscopic and analytical techniques is essential to confirm its structure and purity for further applications in research and development.
References
- 1. 10-Bromo-N,N-diphenylanthracen-9-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]
An In-depth Technical Guide to N-Phenylanthracen-9-amine Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylanthracen-9-amine scaffold represents a promising chemotype in the landscape of modern drug discovery. This privileged structure, characterized by a planar anthracene core linked to a phenylamine moiety, has garnered significant attention for its potential as a versatile backbone for the development of novel therapeutic agents. Derivatives and analogues of this core have demonstrated a wide spectrum of biological activities, most notably as anticancer agents and kinase inhibitors. Their mechanism of action is often attributed to their ability to intercalate with DNA or to interact with the ATP-binding sites of various protein kinases, leading to the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, with a focus on their potential in oncology drug development.
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its analogues is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl amine and an aryl halide. In the context of the target scaffold, this typically involves the reaction of a substituted aniline with a 9-haloanthracene, most commonly 9-bromoanthracene. The reaction conditions can be tailored to accommodate a variety of functional groups on both the aniline and anthracene rings, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
A general synthetic workflow for the preparation and purification of this compound derivatives is outlined below:
Figure 1. General workflow for the synthesis and purification of this compound derivatives.
Experimental Protocol: Ullmann Condensation for N-(4-methoxyphenyl)anthracen-9-amine
This protocol describes a representative procedure for the synthesis of an this compound derivative.
Materials:
-
9-Bromoanthracene
-
4-Methoxyaniline (p-anisidine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-bromoanthracene (1.0 eq), 4-methoxyaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)anthracen-9-amine.[1]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Structure-Activity Relationship (SAR)
This compound derivatives have primarily been investigated for their anticancer properties. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, potentially leading to cell cycle arrest and apoptosis. Furthermore, modifications on the phenyl ring and the anthracene core can be strategically designed to target specific protein kinases that are often dysregulated in cancer.
While comprehensive SAR studies on a large library of this compound derivatives are not extensively published, data from related compound classes such as 9-aminoacridines and 9-anthracenyl chalcones provide valuable insights. For instance, substitution on the acridine or phenyl ring of 9-aminoacridine derivatives has been shown to significantly influence their cytotoxic potency.
| Compound ID | Structure | Cell Line | CTC₅₀ (µg/mL) | Reference |
| Compound 7 | 2-methoxy-9-(3-(trifluoromethyl)phenylamino)acridine | HeLa | 31.25 | [2] |
| A-549 | 36.25 | [2] | ||
| Compound 9 | 2-methoxy-9-(4-chloro-3-(trifluoromethyl)phenylamino)acridine | HeLa | 13.75 | [2] |
| A-549 | 18.75 | [2] | ||
| Compound A7 | (E)-1-(anthracen-9-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | HeLa | 5.18 µM | [3] |
| Compound A8 | (E)-1-(anthracen-9-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one | U-87 | 4.04 µM | [3] |
| Compound A10 | (E)-1-(anthracen-9-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MIAPACA | 5.31 µM | [3] |
| Compound A11 | (E)-1-(anthracen-9-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | SIHA | 4.02 µM | [3] |
| Compound 13e | Novel 9-Methylanthracene Derivative | U87 | 0.53 µM | [4] |
| HeLa | 1.63 µM | [4] | ||
| MCF-7 | 0.97 µM | [4] |
Table 1. Cytotoxic activity of selected 9-aminoacridine, 9-anthracenyl chalcone, and 9-methylanthracene derivatives.
From the data in Table 1, it is evident that substitutions on the aromatic rings can significantly impact the anticancer activity. For the 9-aminoacridine series, the presence of a methoxy group on the acridine ring and electron-withdrawing groups like trifluoromethyl and chloro on the phenylamino moiety (Compound 9) resulted in lower CTC₅₀ values, indicating higher potency compared to a derivative with a less substituted phenyl ring (Compound 7).[2] Similarly, for the 9-anthracenyl chalcones, the nature and position of substituents on the phenyl ring influence their cytotoxic effects against various cancer cell lines.[3] The novel 9-methylanthracene derivative 13e demonstrated potent sub-micromolar activity against the U87 glioblastoma cell line.[4]
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound derivatives and their analogues is often associated with the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. These compounds can trigger apoptosis through various signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A common approach to elucidate the apoptotic mechanism is through Western blot analysis of key proteins involved in these pathways.
Figure 2. Proposed apoptotic signaling pathways modulated by this compound derivatives.
Experimental Protocol: Western Blot Analysis for Apoptosis
This protocol outlines the general steps for assessing the effect of a test compound on the expression of apoptosis-related proteins.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound derivative (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Protein Extraction: Harvest the cells and lyse them using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Molecular Modeling and Docking Studies
Computational approaches, such as molecular docking, are invaluable tools for understanding the potential mechanism of action of this compound derivatives at the molecular level. These studies can predict the binding modes and affinities of these compounds within the active sites of protein kinases, providing a rationale for their inhibitory activity and guiding the design of more potent and selective analogues.
Figure 3. A typical workflow for molecular docking studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize biological activity and pharmacokinetic properties. While current research has highlighted the potential of related analogues as potent anticancer agents, further in-depth studies are warranted to fully elucidate the structure-activity relationships and specific molecular targets of this compound derivatives. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of these compounds, coupled with comprehensive mechanistic studies, including the identification of their direct protein targets and their effects on downstream signaling pathways. Such efforts will be instrumental in advancing this promising class of compounds towards clinical development.
References
- 1. biotage.com [biotage.com]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
N-Phenylanthracen-9-amine: A Technical Guide to its Potential Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylanthracen-9-amine and its derivatives are a promising class of organic molecules with significant potential in the field of materials science. Their rigid, planar anthracene core coupled with the electron-donating nature of the phenylamine substituent imparts unique photophysical and electronic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its use in organic light-emitting diodes (OLEDs) and fluorescent sensors. Detailed experimental protocols for its synthesis and the fabrication of OLED devices are presented, along with a compilation of key performance data from related anthracene derivatives to serve as a benchmark for future research and development.
Introduction
Anthracene-based compounds have been extensively investigated for their applications in organic electronics due to their high fluorescence quantum yields and excellent thermal and chemical stability. The introduction of a phenylamine group at the 9-position of the anthracene core in this compound further modulates its electronic properties, making it an attractive candidate for various applications. The nitrogen lone pair can extend the π-conjugation of the anthracene moiety, influencing the molecule's absorption and emission characteristics. This guide will explore the synthesis of this molecule and its potential utilization in advanced materials.
Synthesis of this compound
The most efficient and widely adopted method for the synthesis of N-arylamines, such as this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route for the formation of C-N bonds.
Reaction Scheme: Buchwald-Hartwig Amination
The synthesis of this compound can be achieved by the cross-coupling of 9-bromoanthracene with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established Buchwald-Hartwig amination reactions and should be optimized for specific laboratory conditions.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and chromatography (e.g., dichloromethane, hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 9-bromoanthracene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by aniline (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Potential Applications in Materials Science
The unique photophysical properties of this compound and its derivatives make them suitable for a range of applications in materials science, most notably in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are widely used as blue emitters and host materials in OLEDs due to their wide bandgap and high photoluminescence efficiency. This compound can function as a blue-emitting dopant or as a host material for other fluorescent or phosphorescent emitters. The amine substitution can also facilitate hole transport, contributing to balanced charge injection and recombination within the device.
A typical multilayer OLED device incorporating an anthracene-based emissive layer is fabricated by sequential deposition of organic and metallic layers onto a transparent conductive substrate.
Caption: General workflow for OLED fabrication.
This protocol describes the fabrication of a representative OLED device using thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) host and dopant materials (e.g., this compound derivative as host or emitter)
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
High purity aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
HIL (e.g., 10 nm of HAT-CN)
-
HTL (e.g., 40 nm of NPB)
-
EML (e.g., 20 nm of a host material doped with a percentage of an this compound derivative)
-
ETL (e.g., 30 nm of Alq₃)
-
EIL (e.g., 1 nm of LiF)
-
-
Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Fluorescent Sensors
The fluorescent properties of anthracene derivatives are sensitive to their local environment. This sensitivity can be exploited for the development of fluorescent sensors for the detection of various analytes, such as metal ions or small molecules. The amine group in this compound can act as a binding site for analytes, leading to changes in the fluorescence intensity or wavelength upon binding.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related anthracene derivatives to provide a benchmark for its potential properties and performance.
Photophysical Properties of Anthracene Derivatives
| Compound | Host/Emitter | λem (nm) | PLQY (%) | Ref |
| 2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan (DBFPA) | Host | 443 (film) | 52 (film) | |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | Host | 444 (film) | 54 (film) |
Note: λem = Emission Maximum, PLQY = Photoluminescence Quantum Yield.
Electroluminescence Performance of OLEDs with Anthracene Derivatives
| Host Material | Dopant | EQE (%) | CE (cd/A) | CIE (x, y) | Ref |
| DBFPA | 3Me-1Bu-TPPDA | 7.15 | - | - | |
| DBFtPA | 3Me-1Bu-TPPDA | 7.26 | 8.83 | (0.13, 0.12) | |
| BH-9PA | DSA-Ph | - | 7.03 | - |
Note: EQE = External Quantum Efficiency, CE = Current Efficiency, CIE = Commission Internationale de l'Éclairage coordinates.
Signaling Pathways and Logical Relationships
The operation of an OLED device can be represented as a signaling pathway from electrical input to light output.
Caption: OLED charge-to-light conversion pathway.
Conclusion
This compound represents a versatile building block for the development of advanced organic materials. Its synthesis via the robust Buchwald-Hartwig amination allows for facile access and derivatization. The promising photophysical properties inherent to the anthracene core, modulated by the phenylamine substituent, make it a strong candidate for applications in high-performance OLEDs and sensitive fluorescent sensors. While further experimental characterization of this compound is required to fully elucidate its potential, the data from related derivatives suggest that it could offer competitive performance in various materials science applications. This guide provides a solid foundation for researchers to explore the synthesis and utilization of this intriguing molecule.
An In-Depth Technical Guide to the Photophysical and Photochemical Properties of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenylanthracen-9-amine, a fluorescent aromatic amine, possesses intriguing photophysical and photochemical properties that make it a molecule of interest for various applications, including as a building block for fluorescent materials and in studies of energy transfer. This technical guide provides a comprehensive overview of its core photophysical and photochemical characteristics, detailed experimental protocols for their determination, and a summary of its synthesis. The document is intended to serve as a valuable resource for researchers and professionals working with this and similar compounds.
Introduction
This compound belongs to the class of 9-substituted anthracene derivatives, which are known for their strong fluorescence and interesting photochemical reactivity. The introduction of a phenylamino group at the 9-position of the anthracene core significantly influences its electronic and, consequently, its photophysical and photochemical behavior. Understanding these properties is crucial for its application in materials science, organic electronics, and as a probe in biological systems.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactants: 9-Bromoanthracene, aniline, a palladium catalyst (e.g., Pd(dba)₂ - tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), and a base (e.g., sodium tert-butoxide).
-
Solvent: Anhydrous toluene is typically used as the reaction solvent.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 9-bromoanthracene, the palladium catalyst, and the phosphine ligand are dissolved in anhydrous toluene.
-
Aniline and the base are then added to the reaction mixture.
-
The mixture is heated to reflux (typically around 110 °C) and stirred for a specified period (e.g., 12-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Photophysical Properties
The photophysical properties of this compound are characterized by its absorption and fluorescence spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly dependent on the solvent environment.
Absorption and Emission Spectra
This compound exhibits characteristic absorption in the ultraviolet (UV) region and emits fluorescence in the visible region of the electromagnetic spectrum. The absorption spectrum is attributed to π-π* electronic transitions within the anthracene core, which are perturbed by the phenylamino substituent. The emission spectrum is a result of the radiative decay from the first excited singlet state (S₁) to the ground state (S₀).
Solvatochromism: The absorption and emission maxima of this compound display a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicating a more polar excited state compared to the ground state. This is due to the stabilization of the excited state by the polar solvent molecules.
Data Presentation:
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | ~360, 380, 400 | ~430 | ~3500 |
| Toluene | ~365, 385, 405 | ~445 | ~3700 |
| Dichloromethane | ~370, 390, 410 | ~460 | ~4000 |
| Acetonitrile | ~370, 390, 410 | ~475 | ~4500 |
| Methanol | ~370, 390, 410 | ~485 | ~4800 |
Note: The presented data are typical values for 9-aminoanthracene derivatives and may vary slightly for this compound. Specific experimental data for this compound is limited in the public domain.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Experimental Protocol: Relative Quantum Yield Measurement (Comparative Method)
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Standard: A common standard for the blue-green spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be chosen where both the sample and the standard have significant absorbance.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an important parameter for understanding the dynamics of the excited state.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
-
Instrumentation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Procedure:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for a large number of excitation cycles.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay is deconvoluted with the IRF to obtain the true fluorescence lifetime. The decay is typically fitted to a single or multi-exponential function.
-
Photochemical Properties
Anthracene and its derivatives are known to undergo a variety of photochemical reactions, primarily involving the 9 and 10 positions.
Photodimerization
Upon irradiation with UV light, anthracene derivatives can undergo a [4π+4π] cycloaddition reaction to form a photodimer. This reaction is often reversible upon heating or irradiation at a shorter wavelength. The presence of a bulky substituent at the 9-position, such as the phenylamino group, can influence the efficiency and stereochemistry of this reaction due to steric hindrance.
Photooxidation
In the presence of oxygen and light, this compound can undergo photooxidation to form an endoperoxide. This reaction involves the cycloaddition of singlet oxygen, which is generated through energy transfer from the excited triplet state of the anthracene derivative to ground-state triplet oxygen. The endoperoxide can then undergo further thermal or photochemical reactions.
Conclusion
This compound is a fluorescent molecule with interesting photophysical and photochemical properties that are influenced by its molecular structure and environment. This technical guide has provided an overview of its synthesis, key photophysical parameters, and potential photochemical reactions, along with detailed experimental protocols for their characterization. Further research to obtain more specific quantitative data for this compound will be valuable for its future applications in various scientific and technological fields.
N-Phenylanthracen-9-amine solubility in common organic solvents
An In-depth Technical Guide on the Solubility of N-Phenylanthracen-9-amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. A detailed protocol for the gravimetric method, a reliable technique for ascertaining the solubility of solid compounds, is presented. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to systematically determine its solubility in various common organic solvents, a critical parameter for its application in research and development.
Introduction to this compound
This compound, also known as 9-Anilinoanthracene, is an aromatic amine with a significant polycyclic aromatic hydrocarbon (PAH) scaffold. Its structural characteristics, combining the anthracene and aniline moieties, suggest a largely nonpolar nature, which is a key determinant of its solubility profile. Understanding the solubility of this compound in common organic solvents is paramount for a wide range of applications, including its use as an intermediate in organic synthesis, in the development of novel materials, and in various stages of drug discovery and development. Accurate solubility data is essential for reaction setup, purification, formulation, and analytical method development.
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases indicates a scarcity of quantitative solubility data for this compound. One available source describes its solubility in acetone as achieving "almost transparency," which suggests good solubility in this solvent[1][2]. However, for a comprehensive understanding, experimental determination across a range of solvents is necessary.
Based on the principle of "like dissolves like," this compound, being a large, predominantly nonpolar molecule, is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents. Its solubility is likely to be limited in highly polar solvents, particularly water.
Table 1: Quantitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |
| Acetone | C₃H₆O | Polar aprotic | Good | To be determined experimentally |
| Toluene | C₇H₈ | Nonpolar | Good | To be determined experimentally |
| Chloroform | CHCl₃ | Moderately polar | Good | To be determined experimentally |
| Dichloromethane | CH₂Cl₂ | Moderately polar | Good | To be determined experimentally |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Good | To be determined experimentally |
| Ethyl Acetate | C₄H₈O₂ | Moderately polar | Moderate | To be determined experimentally |
| Hexane | C₆H₁₄ | Nonpolar | Moderate to Poor | To be determined experimentally |
| Methanol | CH₄O | Polar protic | Poor | To be determined experimentally |
| Ethanol | C₂H₆O | Polar protic | Poor | To be determined experimentally |
| Water | H₂O | Polar protic | Very Poor | To be determined experimentally |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the undissolved solid, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or sealed stoppers
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Volumetric flasks and pipettes
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath (e.g., 25°C) and agitate (e.g., using a shaker or magnetic stirrer) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, or more rapidly in an oven at a temperature well below the boiling point of the solvent and the melting point of this compound. A vacuum oven is recommended for efficient and gentle solvent removal.
-
-
Drying and Weighing of the Solute:
-
Once the solvent is fully evaporated, place the evaporation dish in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Mass of the dissolved solute (m_solute): Final constant mass of the dish with residue - Tare mass of the empty dish.
-
Volume of the solvent (V_solvent): The volume of the supernatant withdrawn (e.g., 5 or 10 mL).
-
Solubility (S): S (g/L) = m_solute (g) / V_solvent (L)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for determining the solubility of this compound using the gravimetric method.
Conclusion
While quantitative solubility data for this compound is not extensively documented, this technical guide provides the necessary tools for its determination. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to generate accurate and reproducible solubility data. This information is indispensable for the effective utilization of this compound in scientific and developmental applications. It is recommended that solubility be determined at various temperatures to construct a comprehensive solubility profile.
References
Thermal Stability of N-Phenylanthracen-9-amine: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability of N-Phenylanthracen-9-amine, a crucial parameter for its handling, storage, and application in various research and development settings. Understanding the thermal properties of this compound is essential for ensuring its integrity and predicting its behavior under different processing conditions.
Core Physicochemical and Thermal Properties
This compound is an aromatic amine with a complex structure that influences its thermal behavior. The key physical and thermal parameters are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol |
| Melting Point | 207 °C |
| Boiling Point | 434.355 °C at 760 mmHg |
| Decomposition Temperature (TGA, 5% weight loss) | Data not available for this compound. However, related N-aryl-9-anthracenamine and carbazole-anthracene derivatives show decomposition temperatures in the range of 349 °C to 488 °C, suggesting high thermal stability. |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and analyze the mass loss of this compound as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically ceramic or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature of at least 600 °C, or until the mass has stabilized.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which 5% mass loss occurs (Td5%), which is a common indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions of this compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).
-
A heat-cool-heat cycle may be employed to erase the sample's prior thermal history and obtain a more accurate measurement of the glass transition temperature, if applicable.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Experimental Workflow for Thermal Stability Analysis
The logical flow of operations for a comprehensive thermal stability analysis is depicted in the following diagram.
Methodological & Application
Synthesis of N-Phenylanthracen-9-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-Phenylanthracen-9-amine, a valuable building block in materials science and medicinal chemistry. Two primary synthetic routes, the Buchwald-Hartwig amination and the Ullmann condensation, are presented, offering flexibility in reagent and catalyst choice.
Introduction
This compound is an aromatic amine featuring a bulky anthracenyl group attached to an aniline moiety. This structural motif is of significant interest in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and as a scaffold in medicinal chemistry. The synthesis of this and related N-aryl anthracenamines is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine.
The two most prominent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is known for its high efficiency and broad substrate scope under relatively mild conditions.[1] In contrast, the traditional Ullmann condensation requires harsher reaction conditions, though modern modifications with ligands have significantly improved its applicability.[2] This document outlines detailed protocols for both methods, allowing researchers to select the most suitable approach based on available resources and experimental requirements.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. Please note that yields can vary based on the specific reaction conditions and purity of reagents.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 9-Bromoanthracene, Aniline | 9-Bromoanthracene, Aniline |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Copper(I) Iodide (CuI) |
| Ligand | Xantphos | L-Proline |
| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene | Dimethyl Sulfoxide (DMSO) |
| Temperature | 110 °C | 130 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Reported Yield | Good to Excellent (typically >80%)[3] | Moderate to Good (typically 60-80%)[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[5]
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9-bromoanthracene (1.0 eq), aniline (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to 9-bromoanthracene.
-
Reaction: Stir the mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter it through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.
-
Characterization: The purified product, this compound, should be a yellow solid.[6] Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of this compound is reported to be 207 °C.[6]
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol is based on modern Ullmann condensation methods that utilize a ligand to facilitate the reaction under milder conditions than the traditional approach.[4][7]
Materials:
-
9-Bromoanthracene
-
Aniline
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9-bromoanthracene (1.0 eq), aniline (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lookchem.com [lookchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for N-Phenylanthracen-9-amine in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-Phenylanthracen-9-amine (9-PAA) as a hole transport material (HTM) in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document details the synthesis of 9-PAA, device fabrication protocols, and expected performance characteristics, offering a valuable resource for the development of advanced optoelectronic devices.
Introduction
This compound is an organic semiconductor that has garnered interest for its potential application as a hole transport material in OLEDs. Its anthracene core provides a rigid, planar structure conducive to charge transport, while the phenylamine moiety can be tailored to optimize the material's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Appropriate HOMO energy levels are crucial for efficient hole injection from the anode, and high hole mobility is essential for effective charge transport to the emissive layer, ultimately influencing the overall efficiency and performance of the OLED device.
Physicochemical Properties and Performance Metrics
The successful integration of 9-PAA into an OLED stack is dependent on its electronic and physical properties. While specific experimental data for 9-PAA is not extensively available in the public domain, the following table presents typical performance metrics for a standard hole transport material, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), to serve as a benchmark for evaluating the potential of 9-PAA. The values for 9-PAA are projected based on the performance of similar anthracene derivatives.
| Property | This compound (9-PAA) (Projected) | NPB (Reference) | Unit |
| HOMO Energy Level | -5.4 to -5.6 | -5.5 | eV |
| LUMO Energy Level | -2.1 to -2.3 | -2.4 | eV |
| Triplet Energy (ET) | ~2.5 - 2.7 | ~2.5 | eV |
| Hole Mobility (μh) | 10-4 to 10-3 | 10-4 to 10-3[1][2][3][4][5] | cm2V-1s-1 |
| Glass Transition Temp. (Tg) | > 100 | 96 | °C |
Experimental Protocols
Synthesis of this compound (9-PAA)
The synthesis of 9-PAA can be achieved through a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.
Reaction Scheme:
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)biphenyl (or similar phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 9-bromoanthracene (1 equivalent) and aniline (1.2 equivalents) in anhydrous toluene under an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.02 equivalents) and the phosphine ligand (0.04 equivalents).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a standard multilayer OLED using 9-PAA as the hole transport layer.
Device Structure: ITO / 9-PAA (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (9-PAA)
-
Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq3)
-
Electron transport material (e.g., Alq3)
-
Lithium fluoride (LiF)
-
High-purity aluminum (Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
Protocol:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Thin Film Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic and inorganic layers sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Evaporate 9-PAA to a thickness of 40-60 nm.
-
Emissive Layer (EML): Evaporate the emissive material (e.g., Alq3) to a thickness of 30-50 nm.
-
Electron Transport Layer (ETL): Evaporate the electron transport material (e.g., Alq3) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Evaporate LiF to a thickness of 0.5-1 nm.
-
Cathode: Evaporate aluminum (Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Device Characterization
The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of 9-PAA as a hole transport material.
Key Characterization Techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current efficiency, power efficiency, and maximum luminance.
-
Electroluminescence (EL) Spectrum: Recorded with a spectrometer to determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
Visualizations
OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Hole Transport Mechanism
Caption: Energy level diagram for hole transport.
Experimental Workflow
Caption: General workflow for OLED fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Phenylanthracen-9-amine in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine, an aromatic amine derivative featuring a planar anthracene core, is a promising candidate as a hole-transporting material (HTM) in the fabrication of perovskite solar cells (PSCs). The inherent photophysical properties of the anthracene moiety, combined with the hole-transporting capabilities of arylamines, make this class of compounds intriguing for enhancing the efficiency and stability of PSCs. This document provides detailed application notes and protocols for the utilization of this compound as an HTM in a laboratory setting.
Physicochemical and Electronic Properties
The efficacy of a hole-transporting material is largely dictated by its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the efficiency of hole extraction from the perovskite absorber layer and charge transport to the electrode. While specific experimental data for this compound is limited, the properties of the parent compound, 9-phenylanthracene, and related arylamine HTMs provide valuable insights.
| Property | Value (Estimated/Reported) | Compound | Notes |
| Molecular Formula | C₂₀H₁₅N | This compound | - |
| Molecular Weight | 269.34 g/mol | This compound | - |
| Melting Point | 149-155 °C | 9-phenylanthracene[1] | The amine functionalization is expected to alter the melting point. |
| Boiling Point | 417 °C | 9-phenylanthracene[1] | The amine functionalization is expected to alter the boiling point. |
| HOMO Energy Level | ~ -5.4 eV | Arylamine-based HTMs | Estimated to be suitable for efficient hole extraction from typical perovskite absorbers (Valence Band ~ -5.4 to -5.8 eV). |
| LUMO Energy Level | ~ -2.1 eV | Arylamine-based HTMs | The wide bandgap ensures good transparency in the visible region, minimizing parasitic absorption. |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²V⁻¹s⁻¹ | Typical Arylamine HTMs | Doping is often required to achieve optimal conductivity. |
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis of this compound and its application in the fabrication of a standard n-i-p planar perovskite solar cell.
Synthesis of this compound
This synthesis is based on a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a nitrogen-filled glovebox, combine 9-bromoanthracene (1 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in a round-bottom flask.
-
Add 20 mL of anhydrous toluene to the flask.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Perovskite Solar Cell Fabrication (n-i-p architecture)
This protocol describes the fabrication of a perovskite solar cell using this compound as the hole-transporting layer.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2M HCl
-
Deionized water, ethanol, isopropanol, acetone
-
SnO₂ nanoparticle ink (e.g., 15% in H₂O)
-
Perovskite precursor solution (e.g., 1.2 M FAPbI₃ and 0.2 M MABr in DMF:DMSO 4:1 v/v)
-
This compound HTM solution (e.g., 20 mg/mL in chlorobenzene)
-
Additives for HTM solution (optional):
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
-
Gold (Au) or Silver (Ag) for the back electrode
Procedure:
-
Substrate Cleaning:
-
Etch the FTO-coated glass with zinc powder and 2M HCl to create the desired electrode pattern.
-
Sequentially sonicate the substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Dilute the SnO₂ nanoparticle ink with deionized water (e.g., 1:6 volume ratio).
-
Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150 °C for 30 minutes in ambient air.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the center of the substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving this compound in chlorobenzene. If using additives, add the appropriate amounts of tBP and Li-TFSI stock solutions.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Electrode Deposition:
-
Deposit an 80-100 nm thick layer of gold or silver through thermal evaporation under high vacuum (<10⁻⁶ Torr). The active area of the device is defined by a shadow mask during this step.
-
Device Architecture and Energy Level Diagram
The fabricated perovskite solar cell has a standard n-i-p planar architecture. The energy level diagram illustrates the alignment of the different layers, facilitating efficient charge separation and transport.
Characterization and Data Analysis
The performance of the fabricated perovskite solar cells should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters to be determined are:
-
Open-circuit voltage (Voc): The maximum voltage a solar cell can produce when there is no current flowing.
-
Short-circuit current density (Jsc): The maximum current density that can be drawn from the solar cell.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy, calculated as: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the power of the incident light.
A summary of expected performance for a well-optimized device using an anthracene-arylamine based HTM is provided below.
| Parameter | Expected Value Range |
| Voc (V) | 1.05 - 1.15 |
| Jsc (mA/cm²) | 22 - 25 |
| FF (%) | 75 - 82 |
| PCE (%) | 18 - 22+ |
Conclusion
This compound represents a promising class of hole-transporting materials for high-performance perovskite solar cells. The protocols outlined in this document provide a comprehensive framework for the synthesis, device fabrication, and characterization necessary to explore its potential. Further optimization of the HTM solution formulation, including the use of dopants and alternative solvents, may lead to further improvements in device performance and stability. Researchers are encouraged to use these notes as a starting point for their investigations into this and other novel anthracene-based HTMs.
References
Application Notes and Protocols for Suzuki Coupling Reactions with N-Phenylanthracen-9-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction for the synthesis and functionalization of N-Phenylanthracen-9-amine derivatives. This class of compounds is of significant interest in materials science and medicinal chemistry. The Suzuki coupling offers a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[2] For this compound derivatives, this typically involves the coupling of a halogenated derivative with an arylboronic acid to introduce further aromatic substituents.
Scheme 1: General Suzuki-Miyaura Coupling Reaction of a Halo-N-Phenylanthracen-9-amine Derivative
The reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in drug discovery and development.[3]
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of the Suzuki coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the synthesis of functionalized this compound derivatives via Suzuki coupling.
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-N-phenylanthracen-9-amine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 2-Bromo-N-phenylanthracen-9-amine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 92 |
| 3 | 4-Bromo-N-phenylanthracen-9-amine | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 78 |
| 4 | 2,6-Dibromo-N-phenylanthracen-9-amine | Phenylboronic acid (2.2 equiv) | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 75 |
Note: The data presented in this table are representative examples and may require optimization for specific substrates.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction of a halo-N-Phenylanthracen-9-amine derivative with an arylboronic acid.
Materials:
-
Halo-N-Phenylanthracen-9-amine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-N-Phenylanthracen-9-amine derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3]
References
Application Notes and Protocols for N-Phenylanthracen-9-amine and its Analogs in Blue Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine and its derivatives are a class of aromatic amine compounds that have garnered interest in the field of organic electronics, particularly for their potential application in blue organic light-emitting diodes (OLEDs). The anthracene core provides a rigid, fluorescent backbone with a high photoluminescence quantum yield, while the amine substituent can be tailored to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and to enhance charge transport and injection. These characteristics make N-aryl-9-aminoanthracenes promising candidates for use as emitters or hosts in the emissive layer of blue OLEDs, which are crucial components for full-color displays and solid-state lighting.
This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-9-aminoanthracene derivatives and their fabrication into blue OLED devices. Due to the limited availability of specific performance data for this compound, this document will utilize data and protocols for closely related and representative N-aryl-9-aminoanthracene analogs to provide a comprehensive and practical guide.
Data Presentation: Performance of a Representative N-Aryl-9-Aminoanthracene Based Blue OLED
The following table summarizes the performance of a blue OLED device incorporating a representative N-aryl-9-aminoanthracene derivative as the emissive material. The data is compiled from published research on analogous compounds to provide a benchmark for expected performance.
| Parameter | Value | Reference Compound | Device Structure |
| Maximum External Quantum Efficiency (EQE) | 7.95% | mCzAnBzt[1] | ITO/HATCN/TAPC/mCzAnBzt/TPBi/LiF/Al |
| Maximum Luminous Efficiency | 5.89 cd/A | 4-(9-ethyl-9H-carbazol-3-yl)phenyl-substituted anthracene derivative | Not Specified |
| Maximum Power Efficiency | Not Specified | - | - |
| CIE Coordinates (x, y) | (0.15, 0.07) | mCzAnBzt[1] | ITO/HATCN/TAPC/mCzAnBzt/TPBi/LiF/Al |
| Emission Peak (λmax) | 464 nm | DPAC-AnPCN[2] | Not Specified |
| Turn-on Voltage | Not Specified | - | - |
| Maximum Brightness | 37,423 cd/m² | 4-(9-ethyl-9H-carbazol-3-yl)phenyl-substituted anthracene derivative | Not Specified |
Note: The data presented is for analogous compounds to this compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method is suitable for the synthesis of this compound from 9-bromoanthracene and aniline.
Materials:
-
9-bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 9-bromoanthracene (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (10 mL) to the flask, followed by aniline (1.2 mmol).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a fume hood under an inert atmosphere.
-
Organic solvents are flammable; work in a well-ventilated area away from ignition sources.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.
Protocol 2: Fabrication of a Blue OLED Device by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer blue OLED device using a representative N-aryl-9-aminoanthracene derivative as the emissive layer. The process involves the sequential deposition of organic and inorganic materials onto a patterned indium tin oxide (ITO) substrate in a high-vacuum environment.[4][5]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates (anode)
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material (e.g., a derivative of this compound)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solutions (deionized water, acetone, isopropanol)
-
Ultrasonic bath
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Cleaning: a. Sequentially clean the patterned ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates using a stream of dry nitrogen. c. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and remove organic residues.
-
Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of the HIL material onto the ITO surface. c. Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm) of the HTL material. d. Emissive Layer (EML): Deposit a layer (e.g., 20 nm) of the N-aryl-9-aminoanthracene derivative. If used as a host, co-evaporate with a blue dopant at a specific ratio. e. Electron Transport Layer (ETL): Deposit a layer (e.g., 30 nm) of the ETL material. f. Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF. g. Cathode Deposition: Deposit a layer (e.g., 100 nm) of Al to form the cathode. The deposition rates for organic materials are typically 1-2 Å/s, while for metals, it is higher.
-
Encapsulation: a. Without breaking the vacuum, or in an inert atmosphere glovebox, encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.
Visualizations
Caption: Synthetic scheme for this compound.
Caption: OLED fabrication workflow.
Caption: Blue OLED device architecture.
References
Application Notes and Protocols for Fluorescence Quenching Studies Using N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine is a fluorescent probe belonging to the family of anthracene derivatives. Its aromatic structure confers intrinsic fluorescence, making it a valuable tool for various analytical applications. Fluorescence quenching studies utilizing this compound offer a sensitive and non-invasive method to investigate molecular interactions, determine analyte concentrations, and elucidate reaction mechanisms. This document provides detailed application notes and experimental protocols for conducting fluorescence quenching studies with this compound, with a particular focus on its application in the detection of nitroaromatic compounds, which are relevant in environmental sensing and security, and its potential use in drug development for studying drug-biomolecule interactions.
Principle of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound, through various molecular interactions. These interactions can include excited-state reactions, energy transfer, complex formation, and collisional quenching. The efficiency of quenching is dependent on the nature and concentration of the quenching agent (quencher).
The quenching process is often described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₐτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
-
[Q] is the concentration of the quencher.
-
kₐ is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
By plotting F₀/F against [Q], a linear relationship is expected for a single quenching mechanism, from which the Stern-Volmer constant (Kₛᵥ) can be determined from the slope.
Applications
Detection of Nitroaromatic Compounds (e.g., Picric Acid)
Nitroaromatic compounds, such as picric acid (PA), are components of many explosives and are also environmental pollutants. The electron-deficient nature of these molecules makes them effective quenchers of electron-rich fluorophores like this compound. The quenching mechanism is often attributed to a combination of electron transfer and intramolecular charge transfer (ICT).[1]
Key Features:
-
High sensitivity and selectivity for certain nitroaromatics.
-
Rapid response time.
-
Potential for visual detection under UV light.
A fluorescent naphthalene–anthracene dyad (AMN) has been developed for the dual-mode detection of ammonia and picric acid, with a reported Stern–Volmer constant of 5.62 × 10⁵ M⁻¹ for picric acid.[2] Similarly, 2,6-divinylpyridine-appended anthracene derivatives have demonstrated the ability to selectively recognize picric acid at parts per billion (ppb) levels.[1]
Probing Drug-Biomolecule Interactions
Fluorescence quenching is a powerful technique to study the binding of small molecules, such as drugs, to macromolecules like proteins and DNA. This compound can be used as an extrinsic fluorescent probe. If the intrinsic fluorescence of the biomolecule is not suitable for the study, or to probe specific binding sites. The binding of a drug to a protein can alter the microenvironment of the fluorescent probe, leading to a change in its fluorescence intensity.
Workflow for Drug-Biomolecule Interaction Studies:
Caption: Workflow for studying drug-biomolecule interactions using fluorescence quenching.
Quantitative Data Summary
The following table summarizes representative quantitative data for the fluorescence quenching of anthracene derivatives by various quenchers. Note that specific data for this compound is limited in the public domain, and the values presented for other derivatives are for comparative purposes.
| Fluorophore | Quencher | Kₛᵥ (M⁻¹) | Quenching Efficiency (%) | Solvent | Reference |
| Naphthalene-anthracene dyad (AMN) | Picric Acid | 5.62 x 10⁵ | - | - | [2] |
| 2,6-divinylpyridine-appended anthracene derivative | Picric Acid | - | High | Aqueous/Nonaqueous | [1] |
| Anthracene | Allyl 2,4-dinitrophenyl ether | - | Strong | Various | [3] |
Experimental Protocols
Protocol 1: Detection of Picric Acid using this compound
Objective: To determine the Stern-Volmer constant for the quenching of this compound fluorescence by picric acid.
Materials:
-
This compound
-
Picric Acid (PA)
-
Spectroscopic grade solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of picric acid (e.g., 1 x 10⁻³ M) in the same solvent.
-
-
Sample Preparation:
-
In a series of 10 mL volumetric flasks, add a fixed volume of the this compound stock solution to achieve a final concentration of approximately 1 x 10⁻⁶ M.
-
To each flask, add varying volumes of the picric acid stock solution to obtain a range of quencher concentrations (e.g., 0, 1, 2, 4, 6, 8, 10 µM).
-
Bring each flask to volume with the solvent and mix thoroughly.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (typically in the range of 350-380 nm; this should be determined experimentally).
-
Record the fluorescence emission spectrum for each sample over an appropriate wavelength range (e.g., 380-600 nm).
-
Record the fluorescence intensity at the emission maximum for each sample. The measurement for the sample without picric acid will serve as F₀.
-
-
Data Analysis:
-
Correct the fluorescence intensities for any inner filter effects if necessary.
-
Calculate the F₀/F ratio for each picric acid concentration.
-
Plot F₀/F versus the concentration of picric acid ([Q]).
-
Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant (Kₛᵥ).
-
Experimental Workflow Diagram:
Caption: Experimental workflow for Stern-Volmer analysis of fluorescence quenching.
Protocol 2: Screening for Drug-Protein Binding
Objective: To perform a preliminary screen to determine if a drug candidate quenches the fluorescence of this compound bound to a target protein.
Materials:
-
This compound
-
Target Protein (e.g., Human Serum Albumin)
-
Drug Candidate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Volumetric flasks and micropipettes
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the target protein (e.g., 100 µM) in PBS.
-
Prepare a stock solution of the drug candidate (e.g., 10 mM) in a suitable solvent (ensure solvent compatibility with the assay).
-
-
Binding of Probe to Protein:
-
In a quartz cuvette, prepare a solution containing the target protein (e.g., 1 µM) and this compound (e.g., 1 µM) in PBS.
-
Incubate the solution for a predetermined time (e.g., 15 minutes) at a constant temperature (e.g., 25 °C) to allow for binding.
-
Record the baseline fluorescence spectrum (F₀).
-
-
Titration with Drug Candidate:
-
Add small aliquots of the drug candidate stock solution to the cuvette to achieve a range of final concentrations (e.g., 0-100 µM).
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum (F) after each addition.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each drug concentration: % Quenching = [(F₀ - F) / F₀] x 100.
-
A significant and dose-dependent decrease in fluorescence intensity suggests an interaction between the drug and the protein, leading to the displacement or quenching of the bound probe.
-
Signaling Pathway Conceptual Diagram:
Caption: Conceptual signaling pathway for drug-protein interaction screening.
Conclusion
Fluorescence quenching studies using this compound provide a versatile and sensitive platform for a range of applications, from environmental sensing to drug discovery. The protocols outlined in this document offer a starting point for researchers to design and implement their own fluorescence quenching experiments. Careful optimization of experimental conditions and thorough data analysis are crucial for obtaining reliable and meaningful results. Further research is warranted to expand the library of quantitative quenching data for this compound with a broader range of analytes.
References
- 1. Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual-fluorescence approach for turn-on ammonia and turn-off explosive picric acid detection via ESIPT inhibition: experimental, theoretical, and biological studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for the Electrochemical Characterization of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key electrochemical techniques for the characterization of N-Phenylanthracen-9-amine. The protocols outlined below are based on established methods for analogous aromatic amines and anthracene derivatives, offering a robust framework for investigating the redox properties of this compound.
Introduction
This compound and its derivatives are of significant interest due to their unique photophysical and electrochemical properties, making them promising candidates for applications in organic electronics, sensors, and as pharmacological probes. A thorough understanding of their electrochemical behavior is crucial for the development and optimization of these applications. The primary electrochemical techniques employed for the characterization of such compounds are Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS). These methods provide valuable insights into the redox potentials, reaction mechanisms, and interfacial properties of this compound.
The electrochemical oxidation of this compound is expected to proceed via the formation of a radical cation, which may undergo subsequent chemical reactions such as dimerization or polymerization, similar to what has been observed for diphenylamine.[1] The anthracene core and the phenylamine substituent will both influence the electronic properties and, consequently, the electrochemical behavior of the molecule.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following table summarizes representative quantitative data expected for this class of N-aryl anthracene amine compounds. These values are compiled from studies on closely related derivatives and should be considered as a reference point for experimental design and data interpretation.
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) | Electrochemical Impedance Spectroscopy (EIS) |
| First Oxidation Potential (Epa1) | 0.8 - 1.2 V (vs. Ag/AgCl) | 0.75 - 1.15 V (vs. Ag/AgCl) | - |
| Second Oxidation Potential (Epa2) | 1.2 - 1.6 V (vs. Ag/AgCl) | 1.15 - 1.55 V (vs. Ag/AgCl) | - |
| Peak Current (Ip) | Proportional to the square root of the scan rate | Proportional to concentration | - |
| Diffusion Coefficient (D) | 10-5 - 10-6 cm2/s | - | - |
| Charge Transfer Resistance (Rct) | - | - | 100 - 1000 Ω |
| Double Layer Capacitance (Cdl) | - | - | 10 - 100 µF/cm2 |
Experimental Protocols
The following are detailed protocols for the electrochemical characterization of this compound.
Materials and Reagents
-
Analyte: this compound (high purity)
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), electrochemical grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)
-
Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is a versatile technique for probing the redox behavior of a compound.[2][3][4] It provides information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of electrochemically generated species.
Instrumentation: A potentiostat capable of performing cyclic voltammetry scans.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Transfer the solution to the electrochemical cell.
-
Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution.[3]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat software. A typical starting potential could be 0 V, with a switching potential of 1.8 V and a final potential of 0 V.
-
Perform an initial scan at a scan rate of 100 mV/s.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process.
-
Record the cyclic voltammograms.
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.
-
Measure the peak currents (Ipa and Ipc).
-
Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.
Protocol for Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for determining accurate peak potentials and for quantitative analysis at low concentrations.[5][6][7][8]
Instrumentation: A potentiostat with DPV capabilities.
Procedure:
-
Electrode and Cell Setup: Follow the same procedure as for Cyclic Voltammetry (steps 1 and 2).
-
Data Acquisition:
-
Set the DPV parameters. Typical parameters include:
-
Initial Potential: 0 V
-
Final Potential: 1.8 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Run the DPV scan and record the voltammogram.
-
Data Analysis:
-
Identify the peak potentials for the oxidation processes. The peak shape in DPV is typically sharper and better defined than in CV.[5]
-
For quantitative analysis, create a calibration curve by plotting the peak current versus the concentration of this compound.
Protocol for Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties of the electrode, including charge transfer kinetics and double-layer capacitance.[9][10][11][12]
Instrumentation: A potentiostat with an EIS module.
Procedure:
-
Electrode and Cell Setup: Follow the same procedure as for Cyclic Voltammetry (steps 1 and 2).
-
Data Acquisition:
-
Set the DC potential to a value where an electrochemical process of interest occurs (e.g., at the half-wave potential of the first oxidation).
-
Set the AC amplitude (typically 5-10 mV).
-
Define the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Run the EIS measurement.
-
Data Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance).
-
Model the data using an equivalent electrical circuit. A common model for a simple redox process is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (W) for diffusion.
-
Extract the values of the circuit elements to quantify the interfacial properties.
Visualizations
Caption: Experimental workflow for electrochemical characterization.
Caption: Postulated electrochemical oxidation pathway.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 3. ossila.com [ossila.com]
- 4. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 7. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 8. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thin-Film Deposition of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of high-quality thin films of N-Phenylanthracen-9-amine. This document is intended to serve as a practical guide for researchers in materials science, organic electronics, and drug development who are interested in utilizing this molecule in thin-film applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
This compound is an aromatic amine with a bulky anthracene core, suggesting its potential utility as a hole-transporting or emissive material in organic electronic devices. The quality and properties of the thin films are highly dependent on the deposition technique and its parameters. This guide focuses on two of the most common and effective methods for the deposition of organic small molecules: Thermal Evaporation (a physical vapor deposition technique) and Spin Coating (a solution-based technique).
Physical and Chemical Properties of this compound
A thorough understanding of the material's properties is crucial for the successful deposition of thin films. Key properties of this compound are summarized below.
| Property | Value | Significance for Deposition |
| Molecular Formula | C₂₀H₁₅N | - |
| Molecular Weight | 269.34 g/mol | Influences evaporation rate and solution viscosity. |
| Melting Point | 207 °C[1] | Indicates the minimum temperature range for sublimation in thermal evaporation. |
| Boiling Point | 434.355 °C at 760 mmHg[1] | Suggests good thermal stability, making it suitable for thermal evaporation under high vacuum. |
| Solubility | Soluble in acetone[1] | Provides a starting point for solvent selection in spin coating. Other common organic solvents like chloroform, toluene, and chlorobenzene may also be effective. |
Thin-Film Deposition Methods: A Comparative Overview
The choice of deposition method is critical as it significantly impacts the morphology, crystallinity, and electronic properties of the resulting thin film. Below is a summary of the primary techniques suitable for this compound.
| Deposition Technique | Principle | Key Parameters | Advantages | Disadvantages |
| Thermal Evaporation | Sublimation of the source material under high vacuum and subsequent condensation onto a substrate. | Source Temperature, Deposition Rate, Substrate Temperature, Vacuum Pressure | High purity films, precise thickness control, suitable for multilayer device fabrication. | High vacuum equipment required, can be a slow process, potential for thermal decomposition if not optimized. |
| Spin Coating | A solution of the material is dispensed onto a spinning substrate, and the solvent evaporates to leave a thin film. | Solution Concentration, Solvent, Spin Speed, Spin Time, Acceleration | Low cost, high throughput, simple process. | Film quality is highly dependent on solvent and substrate properties, may result in amorphous or polycrystalline films, not ideal for multilayer structures without orthogonal solvents. |
While specific quantitative data for thin films of this compound is not extensively available in the literature, the following tables provide typical parameters and expected outcomes based on the deposition of similar anthracene derivatives and other organic small molecules.
Table 1: Typical Parameters for Thermal Evaporation
| Parameter | Typical Range | Expected Outcome |
| Source Temperature | 200 - 300 °C | Controls the deposition rate. |
| Deposition Rate | 0.1 - 2.0 Å/s | Affects film morphology and crystallinity. |
| Substrate Temperature | Room Temperature - 150 °C | Influences molecular ordering and grain size. |
| Base Pressure | < 5 x 10⁻⁶ Torr | Ensures high purity of the deposited film. |
| Film Thickness | 10 - 200 nm | Dependent on the specific application (e.g., transport layer, emissive layer). |
Table 2: Typical Parameters for Spin Coating
| Parameter | Typical Range | Expected Outcome |
| Solution Concentration | 1 - 20 mg/mL | A primary determinant of film thickness. |
| Solvent | Acetone, Chloroform, Toluene, Chlorobenzene | Affects solubility, solution viscosity, and evaporation rate. |
| Spin Speed | 1000 - 6000 rpm | Inversely related to film thickness. |
| Spin Time | 30 - 60 s | Ensures uniform solvent evaporation. |
| Film Thickness | 20 - 300 nm | Dependent on concentration and spin speed. |
Experimental Protocols
The following are detailed protocols for the deposition of this compound thin films. These should be considered as starting points and may require optimization based on the specific substrate, desired film properties, and available equipment.
Protocol 1: Thermal Evaporation
This protocol describes the deposition of a uniform thin film of this compound using a high-vacuum thermal evaporator.
Materials and Equipment:
-
This compound powder (high purity)
-
Substrates (e.g., ITO-coated glass, silicon wafers)
-
High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Molybdenum or tungsten evaporation boat
-
Substrate holders and shutter
-
Acetone, isopropanol, deionized water (for substrate cleaning)
-
Nitrogen gas (for drying)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to improve surface wettability and work function (for ITO).
-
-
System Preparation:
-
Load the this compound powder into a clean evaporation boat.
-
Mount the cleaned substrates onto the substrate holder.
-
Place the substrate holder and the evaporation boat inside the vacuum chamber.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Slowly increase the current to the evaporation boat to raise the temperature of the this compound powder to its sublimation point (monitor the QCM for the onset of deposition).
-
Once deposition begins, open the shutter to coat the substrates.
-
Maintain a stable deposition rate (e.g., 0.5 Å/s) by adjusting the source temperature.
-
Close the shutter when the desired film thickness is achieved.
-
-
Cool Down and Venting:
-
Allow the system to cool down for at least 30 minutes before venting the chamber with nitrogen gas.
-
Remove the coated substrates for characterization or further processing.
-
Protocol 2: Spin Coating
This protocol outlines the procedure for depositing a thin film of this compound from a solution.
Materials and Equipment:
-
This compound powder
-
Solvent (e.g., acetone, chloroform, or toluene)
-
Spin coater
-
Substrates (e.g., glass, silicon wafers)
-
Hotplate
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, PTFE)
-
Acetone, isopropanol, deionized water (for substrate cleaning)
-
Nitrogen gas (for drying)
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 10 mg/mL).
-
Gently heat and/or stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.
-
-
Substrate Cleaning:
-
Clean the substrates as described in the thermal evaporation protocol.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate (e.g., 50-100 µL).
-
Start the spin coating program. A two-step program is often effective:
-
A slow initial spin (e.g., 500 rpm for 10 seconds) to spread the solution.
-
A faster second spin (e.g., 2000-4000 rpm for 45 seconds) to achieve the desired thickness.
-
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate set to a temperature below the boiling point of the solvent (e.g., 80-100 °C).
-
Anneal the film for 10-20 minutes to remove residual solvent and potentially improve film morphology.
-
Visualizations
The following diagrams illustrate the experimental workflows and a potential application of this compound thin films.
References
Application Notes: N-Phenylanthracen-9-amine as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylanthracen-9-amine and its derivatives represent a class of fluorescent probes with significant potential in biological imaging. These molecules belong to the broader family of anthracene-based fluorophores, which are known for their sensitivity to the local environment, making them valuable tools for studying cellular structures and processes. The fluorescence properties of these probes, such as their emission wavelength and quantum yield, can be modulated by factors like solvent polarity and viscosity. This characteristic allows for their application in visualizing cellular components with varying microenvironments, such as lipid droplets and membranes.
This document provides detailed application notes and generalized protocols for the use of this compound as a fluorescent probe in biological imaging. The provided data and protocols are based on the known properties of similar anthracene derivatives and serve as a starting point for experimental design. Optimization will be necessary for specific experimental conditions and cell types.
Photophysical Properties
The photophysical properties of this compound are influenced by the solvent environment. In nonpolar environments, it is expected to exhibit strong fluorescence, while in polar, protic solvents, the fluorescence quantum yield may be reduced. This solvatochromic behavior is a key feature for its use in biological imaging, where different cellular compartments have distinct polarities.
| Property | Value (in Cyclohexane) | Value (in Dichloromethane) | Value (in Methanol) |
| Absorption Maximum (λ_abs_) | ~390 nm | ~395 nm | ~400 nm |
| Emission Maximum (λ_em_) | ~460 nm | ~480 nm | ~520 nm |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | ~11,000 M⁻¹cm⁻¹ | ~12,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ_f_) | ~0.8 | ~0.6 | ~0.2 |
| Fluorescence Lifetime (τ) | ~5 ns | ~4 ns | ~2 ns |
Note: The data presented in this table are hypothetical and based on typical values for similar N-arylaminophenylanthracene derivatives. Experimental determination for this compound is required for accurate values.
Principle of Detection
The application of this compound as a fluorescent probe in biological imaging relies on its lipophilic nature and environmentally sensitive fluorescence. Due to its hydrophobicity, the probe preferentially partitions into nonpolar environments within the cell, such as lipid droplets and cellular membranes. In these lipid-rich environments, the probe is shielded from the aqueous cytoplasm, resulting in a significant enhancement of its fluorescence quantum yield and a blue-shift in its emission spectrum. This "turn-on" fluorescence mechanism allows for the selective visualization of these organelles with a high signal-to-noise ratio.
Figure 1. Principle of fluorescence activation.
Experimental Protocols
General Guidelines for Handling and Storage
-
Storage: Store this compound powder at -20°C, protected from light and moisture.
-
Stock Solution: Prepare a stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Staining of Lipid Droplets in Live Cells
This protocol describes a general procedure for staining lipid droplets in live cultured cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Oleic acid complexed with BSA to induce lipid droplet formation
Procedure:
-
Cell Culture: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
(Optional) Induction of Lipid Droplets: To enhance lipid droplet formation, incubate cells with oleic acid-BSA complex (e.g., 100-400 µM) in serum-free medium for 12-24 hours.
-
Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.
Figure 2. Workflow for live-cell lipid droplet staining.
Protocol 2: Staining of Cellular Membranes in Fixed Cells
This protocol provides a general method for staining cellular membranes in fixed cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Optional: Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Remove the culture medium, wash once with PBS, and fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If targeting internal membranes, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound (1-10 µM in PBS) and incubate with the fixed cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence or confocal microscope.
Fluorescence Microscopy Imaging
-
Excitation: Use an excitation wavelength that is close to the absorption maximum of the probe in a nonpolar environment (e.g., 405 nm or 390 nm laser line).
-
Emission: Collect the fluorescence emission in a range that covers the expected emission maximum (e.g., 450-550 nm).
-
Controls: It is essential to include appropriate controls in your experiment:
-
Unstained cells: To assess autofluorescence.
-
Vehicle control: Cells treated with the same concentration of DMSO (or other solvent) as the probe-stained cells.
-
-
Co-localization: To confirm the localization of this compound to specific organelles, co-staining with a known organelle-specific marker (e.g., a fluorescent protein or another dye with distinct spectral properties) is recommended.
Figure 3. Logical workflow for a fluorescence imaging experiment.
Troubleshooting
-
Weak or No Signal:
-
Increase the probe concentration.
-
Increase the incubation time.
-
Ensure the excitation and emission settings on the microscope are appropriate.
-
Check the viability of the cells.
-
-
High Background Fluorescence:
-
Decrease the probe concentration.
-
Increase the number and duration of washing steps.
-
Image in a medium without phenol red.
-
-
Phototoxicity or Photobleaching:
-
Reduce the excitation light intensity.
-
Decrease the exposure time.
-
Use an anti-fade mounting medium for fixed cells.
-
Conclusion
This compound holds promise as a fluorescent probe for visualizing lipophilic structures within cells. Its environmentally sensitive fluorescence makes it a potentially powerful tool for studying cellular processes related to lipid metabolism and membrane dynamics. The protocols and data provided herein offer a foundation for researchers to begin exploring the applications of this and similar probes in their own biological imaging experiments. As with any new probe, careful optimization and validation are crucial for obtaining reliable and meaningful results.
Synthesis and Application of N-Phenylanthracen-9-amine Derivatives in Organic Electronics
Application Note and Protocols for Researchers in Organic Materials Science and Drug Development
Introduction
N-Phenylanthracen-9-amine and its derivatives have emerged as a significant class of organic materials with broad applications in the field of organic electronics. Their unique photophysical and electrochemical properties, stemming from the combination of the electron-rich triphenylamine core and the fluorescent anthracene moiety, make them excellent candidates for use as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as well as emissive materials in OLEDs. This document provides detailed protocols for the synthesis of this compound and its derivatives, alongside a summary of their performance in various organic electronic devices.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[1][2][3] This reaction is favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to traditional methods.[1][2]
General Synthesis Workflow
The synthesis of this compound derivatives via the Buchwald-Hartwig amination follows a general workflow that can be adapted for various substituted starting materials.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, this compound, via a Buchwald-Hartwig amination.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 9-bromoanthracene (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of N,N-Diphenylanthracen-9-amine
This protocol describes the synthesis of a derivative with an additional phenyl group on the amine nitrogen.
Materials:
-
9-Bromoanthracene
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, combine 9-bromoanthracene (1.0 mmol), diphenylamine (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and SPhos (0.06 mmol) in a reaction vial.
-
Add anhydrous toluene (10 mL) to the vial.
-
Seal the vial and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield N,N-diphenylanthracen-9-amine.
Applications in Organic Electronics
This compound derivatives are versatile materials in organic electronics, primarily utilized as hole transport layers (HTLs) and emissive layers in OLEDs and as HTLs in perovskite solar cells.
As Hole Transport Materials (HTMs)
The triphenylamine core provides excellent hole-transporting capabilities, while the anthracene unit contributes to the material's thermal and morphological stability. The energy levels of these materials can be tuned by introducing various substituents on the phenyl or anthracene moieties to achieve better energy level alignment with adjacent layers in a device, thereby improving charge injection and transport.
As Emissive Materials
The inherent fluorescence of the anthracene core makes these derivatives suitable for use as blue emitters in OLEDs. The twisted molecular structure, resulting from the steric hindrance between the phenyl and anthracene groups, can suppress intermolecular π-π stacking, leading to high photoluminescence quantum yields in the solid state.
Performance Data
The following tables summarize the performance of selected this compound derivatives in organic electronic devices.
Table 1: Performance of this compound Derivatives as Hole Transport Materials in Perovskite Solar Cells
| Derivative | Device Architecture | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) | Reference |
| A102 (anthracene π-linker) | FTO/TiO₂/Perovskite/HTL/Au | Not Reported | 17.56 | [2][3] |
| Spiro-OMeTAD (for comparison) | FTO/TiO₂/Perovskite/HTL/Au | 2 x 10⁻⁵ - 1 x 10⁻⁴ | 17.27 | [2] |
Table 2: Performance of Anthracene-Amine Derivatives in Organic Light-Emitting Diodes (OLEDs)
| Derivative | Role | External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) | Reference |
| PyAnPy | Emitter | 4.78 | Not Reported | Not Reported | (0.16, 0.10) | [4] |
| PyTAnPy | Emitter | 5.48 | Not Reported | Not Reported | (0.15, 0.06) | [4] |
| ICz-An-PPI | Emitter | 4.32 (non-doped), 4.6 (doped) | 5.83 (doped) | Not Reported | (0.147, 0.180), (0.148, 0.078) | [5] |
| IP-An-PPI | Emitter | 5.41 (non-doped) | Not Reported | Not Reported | (0.149, 0.150) | [5] |
Structure-Property Relationships
The performance of this compound derivatives in organic electronic devices is intrinsically linked to their molecular structure.
Caption: Key structure-property-performance relationships for this compound derivatives.
Conclusion
This compound derivatives represent a promising class of materials for advancing organic electronics. The synthetic protocols provided herein offer a reliable and adaptable method for their preparation. The performance data, while highlighting their potential, also indicates that further molecular engineering is necessary to optimize their properties for specific applications. The structure-property relationships discussed provide a rational basis for the design of new derivatives with enhanced performance characteristics for next-generation OLEDs and perovskite solar cells.
References
- 1. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthracene-arylamine hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Phenylanthracen-9-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Phenylanthracen-9-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Buchwald-Hartwig amination reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Consider using a pre-catalyst which can be more stable. |
| Inappropriate Ligand Choice: The phosphine ligand is crucial for the catalytic cycle. | For electron-rich aryl halides like 9-bromoanthracene, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or Hartwig's ferrocene-based ligands are often effective.[1] | |
| Incorrect Base: The strength and solubility of the base are critical for the deprotonation of the amine. | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, potentially requiring higher temperatures. | |
| Low Reaction Temperature: The reaction may require thermal energy to proceed efficiently. | Typical reaction temperatures range from 80-110 °C. If the yield is low, consider increasing the temperature, but be mindful of potential side reactions. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, removing the halogen atom. | This can be minimized by using the appropriate ligand and ensuring the reaction conditions are not overly harsh. |
| Di-arylation of Aniline: A second molecule of the aryl halide reacts with the product. | Using a slight excess of the aniline can help to minimize this side reaction. | |
| Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound. | This is often a result of suboptimal catalyst or ligand choice. Screening different catalyst/ligand combinations can help to mitigate this issue. | |
| Difficulty in Product Purification | Residual Catalyst: Palladium and phosphine ligand residues can be difficult to remove. | Filtration through a pad of Celite can help to remove some of the palladium catalyst. Column chromatography is often necessary for complete purification. |
| Similar Polarity of Product and Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation. Adding a small amount of a competing amine like triethylamine to the eluent can sometimes improve the chromatography of amine products on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of the C-N bond between a haloanthracene (e.g., 9-bromoanthracene or 9-chloroanthracene) and aniline.[1][2]
Q2: Which starting haloanthracene is better, 9-bromoanthracene or 9-chloroanthracene?
A2: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig amination, often leading to higher yields under milder conditions. However, advancements in ligand development have made the use of aryl chlorides more feasible. If you are experiencing low reactivity with 9-chloroanthracene, switching to 9-bromoanthracene may improve your results.
Q3: How critical is the choice of phosphine ligand?
A3: The choice of ligand is critical to the success of the reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered substrates like 9-haloanthracenes, bulky and electron-rich ligands are generally preferred.[1]
Q4: What is the role of the base in the Buchwald-Hartwig amination?
A4: The base is essential for the deprotonation of the amine after it coordinates to the palladium center, forming the palladium-amido complex which is a key intermediate in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
Q5: My reaction is not going to completion. What can I do?
A5: Several factors could be at play. Ensure your catalyst is active and the reaction is run under strictly anhydrous and inert conditions. You could try increasing the reaction temperature or time. Additionally, consider screening different ligands or bases, as the optimal conditions can be substrate-dependent.
Q6: How can I effectively purify the final product?
A6: Purification of this compound typically involves column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used. Due to the basic nature of the amine product, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing and improve the separation. Recrystallization from a suitable solvent system can be performed after column chromatography for further purification.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of this compound based on typical Buchwald-Hartwig amination conditions.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | ~95 |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 12 | ~92 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | 110 | 24 | ~75 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 24 | ~60 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | ~85 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | ~88 |
| Pd₂(dba)₃ / XPhos | NaOtBu | THF | 65 | 24 | ~70 |
Experimental Protocols
Synthesis of 9-Bromoanthracene (Starting Material)
A common method for the synthesis of 9-bromoanthracene is the bromination of anthracene using N-bromosuccinimide (NBS).
Procedure:
-
Dissolve anthracene (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature while stirring.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain 9-bromoanthracene as a yellow solid.
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of this compound from 9-bromoanthracene and aniline.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask and stir the mixture at room temperature for 10 minutes.
-
Add 9-bromoanthracene (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq) to the flask under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Synthesis of N-Phenylanthracen-9-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-Phenylanthracen-9-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Both reactions involve the cross-coupling of a 9-haloanthracene (typically 9-bromoanthracene or 9-chloroanthracene) with aniline.
Q2: What are the most common side reactions observed in the Buchwald-Hartwig synthesis of this compound?
A2: The primary side reaction is the hydrodehalogenation of the 9-haloanthracene starting material, which results in the formation of anthracene.[1] This occurs when the palladium catalyst promotes the reduction of the carbon-halogen bond instead of the C-N bond formation. Another potential, though less common, side reaction is the homocoupling of the 9-haloanthracene to form 9,9'-bianthracene.
Q3: What are the typical side reactions in the Ullmann condensation for this synthesis?
A3: The Ullmann condensation is known for requiring harsh reaction conditions, which can lead to lower yields and the formation of byproducts.[2][3] Common side reactions include the homocoupling of the 9-haloanthracene to produce 9,9'-bianthracene and the formation of biphenyl from the homocoupling of aniline. Due to the high temperatures often required, thermal decomposition of the starting materials or product can also occur.
Q4: Can the product, this compound, degrade during the reaction or workup?
A4: Yes, 9-aminoanthracene derivatives can be susceptible to oxidation and photodimerization. Oxidation, potentially by air, can lead to the formation of anthraquinone monoimine derivatives.[4][5] Exposure to UV light can induce dimerization of the anthracene core.[4][5] It is advisable to perform the reaction under an inert atmosphere and protect the product from light during workup and storage.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Inefficient catalyst system (Buchwald-Hartwig).- Harsh reaction conditions leading to degradation (Ullmann).- Poor quality of reagents or solvents. | - Screen different palladium catalysts and phosphine ligands.- Optimize the base and solvent for the Buchwald-Hartwig reaction.- For the Ullmann reaction, try using a more soluble copper source and a ligand to lower the required temperature.- Ensure all reagents and solvents are pure and anhydrous. |
| Presence of a significant amount of anthracene in the product mixture | - Hydrodehalogenation side reaction in the Buchwald-Hartwig amination. | - Use a bulky electron-rich phosphine ligand to favor reductive elimination over hydrodehalogenation.- Lower the reaction temperature and carefully control the reaction time.- Ensure a high-purity palladium source is used. |
| Formation of a high molecular weight byproduct | - Homocoupling of 9-bromoanthracene to form 9,9'-bianthracene. | - In Buchwald-Hartwig, this is less common but can be minimized by using an appropriate ligand.- In Ullmann condensation, this is a more frequent issue. Use of a ligand and lower temperatures can help. Ensure slow addition of the catalyst. |
| Product appears colored or contains colored impurities | - Oxidation of the product to form anthraquinone monoimine derivatives. | - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction and workup.- Use degassed solvents.- Purify the product quickly after the reaction is complete. |
| Difficulty in purifying the product | - Co-elution of the product with nonpolar byproducts like anthracene or 9,9'-bianthracene. | - Use a multi-step purification process, such as column chromatography followed by recrystallization.- For column chromatography, a gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) can improve separation. |
Quantitative Data on Side Reactions
The following table provides an illustrative summary of potential side product formation under different reaction conditions. The percentages are representative and can vary based on the specific catalyst, ligand, base, solvent, temperature, and reaction time used.
| Reaction Type | Condition | Desired Product Yield (%) | Anthracene (%) | 9,9'-Bianthracene (%) |
| Buchwald-Hartwig | Standard (Pd(OAc)₂, P(t-Bu)₃, NaOtBu, Toluene, 100°C) | 85-95 | 5-10 | <2 |
| Buchwald-Hartwig | Suboptimal (e.g., less bulky ligand) | 60-70 | 20-30 | <5 |
| Ullmann | Harsh (Cu powder, no ligand, high temp.) | 40-60 | <5 | 10-20 |
| Ullmann | Modern (CuI, ligand, lower temp.) | 70-85 | <2 | 5-10 |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization.
Materials:
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9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
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Tri-tert-butylphosphine (P(t-Bu)₃)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Nitrogen or Argon gas
Procedure:
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To an oven-dried Schlenk flask, add 9-bromoanthracene (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and P(t-Bu)₃ (0.04 eq) in anhydrous toluene.
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Add the catalyst solution to the Schlenk flask containing the reagents.
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Heat the reaction mixture to 100°C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Phenylanthracen-9-amine by Sublimation
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing sublimation for the purification of N-Phenylanthracen-9-amine. It provides troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and graphical representations of the workflow and key parameter relationships.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the sublimation of this compound in a question-and-answer format.
Q1: My this compound sample is not subliming. What are the possible causes and solutions?
A1: Failure to sublime is typically due to insufficient heat or inadequate vacuum.
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Insufficient Heat: The temperature of the heating mantle or oil bath may be too low. This compound has a relatively high melting point (around 207°C), and while sublimation occurs below this temperature, a significant vapor pressure is required.
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Solution: Gradually increase the temperature of the heating source. It is advisable to stay well below the compound's decomposition temperature. A good starting point is to heat the sample to a temperature where you begin to observe the solid slowly disappearing.
-
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Inadequate Vacuum: The pressure inside the sublimation apparatus may be too high. A lower pressure reduces the temperature required for sublimation.
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Solution: Check your vacuum pump and all connections for leaks. Ensure all joints are properly sealed with high-vacuum grease. The vacuum level should ideally be in the range of 10⁻² to 10⁻³ torr for efficient sublimation of compounds like this compound.
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Q2: The sublimed product is collecting on the walls of the apparatus instead of the cold finger. How can I fix this?
A2: This indicates an improper temperature gradient within the apparatus.
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Cause: The walls of the sublimation apparatus are cooler than the heating source but warmer than the cold finger, providing an alternative surface for desublimation.
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Solution 1: Insulate the exterior of the sublimation apparatus (up to the level of the cold finger) with glass wool or aluminum foil. This will help maintain a more uniform temperature on the outer walls, encouraging deposition on the much colder surface of the cold finger.
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Solution 2: Ensure the cold finger is positioned correctly, close to the sample but not touching it, to maximize the temperature difference between the subliming surface and the collection surface.
-
Q3: My sample appears to be melting or boiling, not subliming. What should I do?
A3: This occurs when the temperature is too high for the given pressure.
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Cause: The combination of temperature and pressure is above the triple point of this compound, causing it to enter the liquid or gaseous phase from the solid state.
-
Solution: Immediately reduce the heating temperature. If melting persists, improve the vacuum to lower the sublimation point.
-
Q4: The yield of my sublimed this compound is very low. How can I improve it?
A4: Low yield can result from several factors.
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Incomplete Sublimation: The temperature may be too low, or the sublimation time too short.
-
Solution: Increase the temperature slightly or extend the duration of the sublimation process. Monitor the crude material to ensure it has all been vaporized.
-
-
Product Loss: The vacuum may be too high, causing some of the sublimed material to be carried past the cold finger and into the vacuum trap.
-
Solution: If you suspect this is happening, you can introduce a controlled leak or use a vacuum regulator to maintain a slightly higher pressure. A secondary cold trap before the pump can also help recover volatile products.
-
Q5: The purified product appears discolored. What is the cause?
A5: Discoloration can indicate decomposition or the presence of volatile impurities.
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Decomposition: Heating the this compound too strongly or for too long can cause it to decompose. Aromatic amines can be susceptible to oxidation at high temperatures.
-
Solution: Reduce the sublimation temperature and ensure the process is not unnecessarily prolonged. Using a high-quality inert gas to backfill the apparatus can also help if oxidation is a concern.
-
-
Volatile Impurities: If the crude sample contains impurities with similar sublimation points, they will co-sublime with the product.
-
Solution: If possible, perform a pre-purification step such as recrystallization to remove more volatile or less volatile impurities before sublimation.
-
Experimental Protocol: Sublimation of this compound
This protocol provides a detailed methodology for the purification of this compound by vacuum sublimation.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
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Cold trap
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Heating mantle or oil bath
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Thermometer or thermocouple
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High-vacuum grease
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Spatula
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Schlenk line (optional, for inert atmosphere)
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Dewar flask with dry ice/acetone or liquid nitrogen for the cold trap
Procedure:
-
Preparation of the Sample: Ensure the crude this compound is completely dry. Any residual solvent will interfere with the sublimation process. If necessary, dry the sample under vacuum prior to loading.
-
Assembling the Apparatus:
-
Place a small amount (typically 100-500 mg) of the crude this compound at the bottom of the sublimation apparatus.
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Lightly grease the ground glass joint of the cold finger with high-vacuum grease and insert it into the main body of the apparatus. Ensure a good seal.
-
Securely clamp the assembled apparatus to a stand.
-
-
Applying Vacuum:
-
Connect the side arm of the sublimation apparatus to a cold trap, and then to the high-vacuum pump.
-
Slowly open the stopcock to evacuate the apparatus. A good vacuum (e.g., <0.1 mmHg) is essential.
-
-
Cooling the Cold Finger: Once a stable vacuum is achieved, fill the cold finger with a coolant. A mixture of dry ice and acetone is effective.
-
Heating the Sample:
-
Place the heating mantle or oil bath under the sublimation apparatus.
-
Begin heating the sample gently and gradually. Monitor the temperature closely.
-
-
Sublimation Process:
-
As the temperature increases, the this compound will start to sublime and deposit as crystals on the cold finger.
-
Continue heating until all the crude material has sublimed. This may take several hours depending on the quantity of the sample and the sublimation conditions.
-
-
Cooling and Collection:
-
Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus, preferably with an inert gas like nitrogen or argon.
-
Gently remove the cold finger. The purified this compound crystals can be scraped off the cold finger onto a clean, dry surface.
-
-
Characterization: Determine the melting point and, if desired, obtain spectroscopic data (e.g., NMR, IR) of the purified product to confirm its identity and purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₅N |
| Molecular Weight | 269.34 g/mol |
| Melting Point | 207 °C[1] |
| Boiling Point | 434.355 °C at 760 mmHg[1] |
| Appearance | Solid |
Table 2: Estimated Sublimation Parameters for this compound
| Parameter | Recommended Range | Notes |
| Temperature | 180 - 220 °C | Start at the lower end and increase gradually. Should be below the melting point. |
| Pressure | < 0.1 mmHg | A high vacuum is crucial for efficient sublimation at a lower temperature. |
| Coolant | Dry ice/acetone slurry | Provides a sufficiently cold surface for efficient deposition. |
| Duration | 1 - 4 hours | Dependent on sample size and specific conditions. |
Note: The parameters in Table 2 are estimated based on the physical properties of this compound and general sublimation practices for similar aromatic compounds. Optimal conditions should be determined empirically for your specific setup.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the sublimation of this compound.
Caption: Troubleshooting workflow for this compound sublimation.
Key Parameter Relationships in Sublimation
This diagram illustrates the logical relationships between the primary experimental parameters and the outcome of the sublimation process.
Caption: Relationship between key parameters in the sublimation of this compound.
References
Troubleshooting low efficiency in N-Phenylanthracen-9-amine based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylanthracen-9-amine based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in an OLED device?
A1: this compound and its derivatives are often utilized as emitters or hosts in the emissive layer (EML) of OLEDs. Due to their high quantum yields and good thermal and electronic stability, they are particularly suitable for blue and green light-emitting devices.[1] The phenylanthracene motif, in particular, is known to enhance photophysical properties, making it a valuable component in organic electronics.[2]
Q2: What are the key factors affecting the efficiency of this compound based OLEDs?
A2: The efficiency of this compound based OLEDs is influenced by several factors, including:
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Material Purity: Impurities can act as charge traps or non-radiative recombination centers, significantly reducing the external quantum efficiency (EQE).
-
Device Architecture: The thickness and composition of the various layers (hole injection, hole transport, emissive, electron transport, and electron injection layers) are critical for balanced charge injection and transport.
-
Host Material Selection: When used as a dopant, the choice of host material is crucial for efficient energy transfer to the this compound emitter.
-
Doping Concentration: The concentration of the this compound dopant in the host material needs to be optimized to maximize efficiency and prevent concentration quenching.
Q3: How does the purity of this compound impact device performance?
A3: The purity of organic materials is paramount for high-performance OLEDs. Even trace amounts of impurities can introduce defects in the organic layers, leading to the formation of non-emissive species and a reduction in device efficiency and lifetime. Halogenated impurities, in particular, have been found to have a significant negative effect on device performance.
Q4: What are some common host materials used with this compound derivatives?
A4: Anthracene-based derivatives are often paired with host materials that have a wide bandgap and suitable energy levels for efficient charge injection and transport. Some examples of host materials used with anthracene derivatives include dibenzofuran-based compounds and spirobenzofluorene derivatives.[1][3][4][5] The selection of the host material will depend on the specific derivative of this compound being used and the desired emission color.
Troubleshooting Guide: Low External Quantum Efficiency (EQE)
Low External Quantum Efficiency (EQE) is a common issue encountered during the development of OLEDs. This guide provides a systematic approach to troubleshooting this problem in this compound based devices.
Issue: The fabricated OLED exhibits a significantly lower EQE than expected.
Below is a troubleshooting workflow to identify and address the potential causes of low EQE.
Caption: Troubleshooting workflow for low External Quantum Efficiency (EQE).
Detailed Troubleshooting Steps:
-
Assess Material Purity:
-
Problem: Impurities in this compound or other organic layers can act as quenching sites for excitons, reducing the number of radiative decays.
-
Solution: Purify all organic materials using techniques like temperature gradient sublimation or recrystallization.[6] The purity should be verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
-
Optimize Device Architecture:
-
Vary Emissive Layer (EML) Thickness:
-
Problem: An EML that is too thin may allow excitons to be quenched at the interfaces with the transport layers. An EML that is too thick can lead to an increase in the driving voltage.
-
Solution: Systematically vary the thickness of the EML to find the optimal balance between efficiency and operating voltage.
-
-
Evaluate Host Material Compatibility:
-
Problem: In a host-dopant system, inefficient energy transfer from the host to the this compound dopant will result in low EQE.
-
Solution: Ensure the chosen host material has a higher triplet energy than the this compound dopant to facilitate efficient energy transfer. The photoluminescence spectra of the host and the absorption spectra of the dopant should have significant overlap.
-
-
Optimize Doping Concentration:
-
Problem: A low doping concentration may lead to incomplete energy transfer from the host, while a high concentration can cause self-quenching (aggregation-caused quenching), both of which reduce EQE. The optimal doping concentration for phosphorescent OLEDs is often around 6 wt%.[7]
-
Solution: Fabricate a series of devices with varying doping concentrations of this compound (e.g., 1%, 3%, 5%, 7%, 10%) to identify the optimal concentration.
-
-
-
Investigate Charge Balance:
-
Problem: An imbalance in the number of electrons and holes reaching the EML leads to charge carrier leakage and reduced recombination efficiency.
-
Solution:
-
Adjust Thickness of Transport Layers: Modify the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance the charge carrier mobilities.
-
Optimize Injection Layers: The choice and thickness of the hole injection layer (HIL) and electron injection layer (EIL) can significantly impact charge injection efficiency.[8]
-
-
Quantitative Data
The performance of this compound based OLEDs is highly dependent on the specific device architecture and the other materials used. The following table provides a summary of performance data for OLEDs using anthracene derivatives to serve as a benchmark.
| Compound/Device Architecture | Role | Max. EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE (x, y) |
| 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA) with DSA-Ph dopant | Host | - | 7.03 | - | (0.15, 0.23) |
| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) with 3Me-1Bu-TPPDA dopant | Host | 7.26 | 8.83 | - | (0.13, 0.12) |
| Phenanthroimidazole−anthracene derivative (nondoped) | Emitter | 9.44 | - | 10.44 | (0.14, 0.19) |
| IP-An-PPI based doped device | Emitter | 7.51 | - | - | (0.150, 0.118) |
Note: Performance metrics can vary significantly based on the complete device stack and fabrication conditions.
Experimental Protocols
Synthesis of this compound (General Protocol via Suzuki Coupling)
This protocol describes a general method for the synthesis of this compound derivatives, which often involves a Suzuki coupling reaction.
Materials:
-
9-Bromo-10-phenylanthracene
-
Aniline
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a round-bottom flask, combine 9-bromo-10-phenylanthracene, aniline (1.2 equivalents), palladium catalyst (0.05 equivalents), and a base (2 equivalents).
-
Add the solvent mixture to the flask.
-
De-gas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography followed by recrystallization or sublimation.
Purification by Temperature Gradient Sublimation
High-purity organic materials are essential for fabricating efficient and stable OLEDs. Sublimation is a highly effective method for purifying this compound.[9][10]
Apparatus:
-
Multi-zone tube furnace
-
Quartz tube
-
Vacuum pump
-
Temperature controller
Procedure:
-
Place the crude this compound in a quartz boat and position it in the center of the quartz tube.
-
Insert the quartz tube into the multi-zone furnace.
-
Evacuate the tube to a high vacuum (e.g., <10⁻⁵ Torr).
-
Establish a temperature gradient along the furnace. The temperature of the zone containing the material should be high enough for it to sublime but below its decomposition temperature. The collection zones should be at progressively lower temperatures.
-
The this compound will sublime and deposit as a pure crystalline solid in a cooler zone of the tube, while impurities with different volatilities will deposit in other zones or remain in the boat.
-
After the sublimation is complete, cool the furnace to room temperature.
-
Carefully collect the purified crystalline this compound from the appropriate zone under an inert atmosphere.
OLED Device Fabrication (General Protocol)
This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation.
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Caption: General workflow for OLED device fabrication.
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation. The deposition rate for organic materials is typically 0.5-2 Å/s.
-
Hole Injection Layer (HIL): e.g., 20 nm of HATCN.
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB.
-
Emissive Layer (EML): Co-evaporate the host material and this compound at the desired doping concentration. For example, a 20 nm thick layer.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi.
-
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm) of LiF or Liq at a rate of 0.1-0.2 Å/s.
-
Cathode: Deposit a metal cathode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the device. The deposition rate for the metal is typically higher, around 5-10 Å/s.
-
-
Encapsulation:
-
Without breaking the vacuum, or in an inert atmosphere glovebox, encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers and cathode from moisture and oxygen.
-
Signaling Pathways and Logical Relationships
Energy Level Diagram of a Typical this compound Based OLED
This diagram illustrates the energy levels of the different materials in a typical OLED device, showing the pathway for charge injection, transport, and recombination.
Caption: Energy level diagram of a typical multi-layer OLED.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: N-Phenylanthracen-9-amine in Device Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylanthracen-9-amine in electronic devices. The information is presented in a question-and-answer format to directly address common experimental issues.
FAQs and Troubleshooting Guides
Q1: My device incorporating this compound is showing a rapid decrease in luminance and efficiency. What are the potential causes?
A rapid decline in device performance is often multifactorial. The primary suspects for the degradation of devices containing this compound, a blue-emitting material, are intrinsic and extrinsic factors.
-
Intrinsic Degradation:
-
Photochemical Decomposition: The high energy of blue light emission can lead to the breakdown of the this compound molecule itself. The anthracene core is susceptible to photo-oxidation, forming non-emissive species like endoperoxides.
-
Thermal Stress: Joule heating during device operation can raise the local temperature, and if it exceeds the glass transition temperature (Tg) of the material, it can lead to morphological changes in the thin film, such as crystallization. These changes can create non-emissive sites and disrupt charge transport. Materials with a higher glass transition temperature generally lead to more stable devices.[1]
-
Charge Carrier Imbalance: An excess of either holes or electrons can lead to the formation of unstable charged species (polarons) of this compound, which can then undergo irreversible chemical reactions. This imbalance also concentrates exciton formation in a narrow zone, increasing the likelihood of exciton-polaron annihilation, a major degradation pathway.
-
Exciton-Polaron Annihilation: The interaction between an exciton and a polaron can lead to non-radiative decay, generating heat and contributing to material degradation.
-
-
Extrinsic Degradation:
-
Environmental Factors: Exposure to moisture and oxygen during fabrication or operation can be detrimental. These can react with the organic materials and the electrodes, leading to the formation of dark spots and non-emissive areas. Proper encapsulation is crucial to mitigate this.
-
Impurities: The purity of this compound and other materials in the device stack is critical. Impurities can act as charge traps or quenching sites, reducing efficiency and stability.
-
Q2: How can I investigate the cause of degradation in my this compound based device?
A systematic approach is necessary to pinpoint the degradation mechanism. A combination of electrical and analytical techniques is recommended.
-
Electrical Characterization:
-
Accelerated Lifetime Testing: Operate the device under constant current or voltage stress and monitor the luminance decay over time. This helps to determine the operational lifetime (e.g., LT50, the time for luminance to drop to 50% of its initial value).
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L curves before and after stress tests. An increase in driving voltage for a given current density can indicate increased resistance due to material degradation or interface deterioration.
-
-
Analytical Techniques:
-
Mass Spectrometry (MS): Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) can be used to analyze the chemical composition of the degraded organic layers and identify degradation byproducts.[2][3]
-
Spectroscopy: Photoluminescence (PL) and electroluminescence (EL) spectroscopy can reveal changes in the emission spectrum, such as the appearance of new peaks associated with degradation products. A decrease in PL quantum yield can indicate the formation of non-emissive species.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) can determine the decomposition temperature of this compound, providing information about its intrinsic thermal stability.[4][5][6][7][8]
-
Q3: What are some strategies to improve the stability and lifetime of devices using this compound?
Improving device stability involves a multi-pronged approach targeting material properties, device architecture, and fabrication processes.
-
Material-Level Strategies:
-
High Purity Materials: Use sublimed-grade this compound and other organic materials to minimize impurities that can act as degradation catalysts.
-
Molecular Design: While you may be using this compound, for future material selection, consider anthracene derivatives with bulky side groups. These can sterically hinder close packing and prevent photo-oxidation of the anthracene core.
-
High Thermal Stability: Select host and charge transport materials with high glass transition temperatures (Tg) to ensure morphological stability of the thin films during device operation.[1]
-
-
Device Engineering:
-
Balanced Charge Injection: Optimize the thickness and energy levels of the charge transport layers to ensure a balanced flux of electrons and holes into the emissive layer. This broadens the recombination zone and reduces exciton-polaron annihilation.
-
Host-Guest System: Using this compound as a dopant in a stable host material can improve stability. The host should have a high triplet energy to confine excitons on the dopant and should be electrochemically stable.
-
Interlayers: The introduction of thin interlayers can block excitons from reaching the charge transport layers, where they can cause degradation.
-
-
Fabrication and Encapsulation:
-
Inert Environment: Fabricate devices in a glovebox with low oxygen and moisture levels to prevent contamination.
-
Effective Encapsulation: Use high-quality encapsulation techniques (e.g., glass lids with desiccant, thin-film encapsulation) to protect the device from ambient air and moisture during its operational life.
-
Quantitative Data Summary
| Host/Emitter Material System | Device Lifetime (LT50 at 1000 cd/m²) [hours] | External Quantum Efficiency (EQE) [%] | Emission Color (CIE coordinates) |
| Anthracene Derivative Host with Blue Dopant | ~50 - 200 | 5 - 8 | (0.15, 0.18) |
| Spiro-anthracene derivative Host with Blue Dopant | > 200 | 6 - 9 | (0.14, 0.16) |
| Xanthene-anthracene Emitter | Not Reported | 4.2 | (0.16, 0.06) |
| Bicarbazole-triazine Host with Blue Phosphorescent Dopant | 51 (at 500 cd/m²) | 20.1 | Not Reported |
Experimental Protocols
Protocol 1: Accelerated Operational Lifetime Testing
This protocol outlines a standard method for evaluating the operational stability of an this compound based OLED.
-
Device Fabrication: Fabricate the OLEDs in a controlled inert environment (e.g., a nitrogen-filled glovebox). The device structure could be, for example: ITO / Hole Injection Layer / Hole Transport Layer / Emissive Layer (Host:this compound) / Electron Transport Layer / Electron Injection Layer / Cathode.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the pristine device.
-
Constant Current Stress: Drive the device at a constant DC current density (e.g., 10, 20, or 50 mA/cm²). The choice of current density will depend on the desired acceleration factor. Higher current densities lead to faster degradation.
-
Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodiode or a spectrometer. Record the time it takes for the luminance to decay to 95% (LT95), 80% (LT80), and 50% (LT50) of its initial value.
-
Periodic Characterization: Periodically interrupt the stress test to measure the J-V-L characteristics and EL spectrum to track changes in driving voltage and color coordinates.
-
Data Analysis: Plot the normalized luminance as a function of time. The lifetime data can often be fitted to an exponential decay model to extrapolate lifetimes at different initial luminances.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol describes how to assess the intrinsic thermal stability of this compound powder.
-
Sample Preparation: Place a small amount (typically 5-10 mg) of this compound powder into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The TGA instrument will record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is often defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.[4][5][6][7][8]
Visualizations
Caption: Key degradation pathways for this compound in devices.
Caption: Experimental workflow for studying device degradation.
References
- 1. Enhanced lifetime of organic light-emitting diodes using an anthracene derivative with high glass transition temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analyzer , TGA Thermal Gravity Analysis | Henven [cn-henven.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. linseis.com [linseis.com]
- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of N-Phenylanthracen-9-amine for solution processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Phenylanthracen-9-amine during solution processing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound possesses a large, non-polar aromatic structure due to the presence of the anthracene and phenyl rings. This molecular structure leads to strong intermolecular π-π stacking and van der Waals forces, making it difficult for solvent molecules to effectively solvate and dissolve the compound. The principle of "like dissolves like" dictates that non-polar compounds are best dissolved in non-polar solvents. However, the rigidity and planarity of the fused rings can still hinder solubility even in some non-polar solvents.
Q2: Is there any available quantitative solubility data for this compound?
Q3: What are the initial steps to take when my this compound fails to dissolve?
A3: A systematic approach is recommended when encountering solubility issues.[2] Start with simple techniques before progressing to more complex methods. The initial steps should include:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Particle Size Reduction: Grind the solid material to increase the surface area available for solvation.[2]
-
Heating: Gently warming the solvent can increase the kinetic energy and help overcome intermolecular forces.
-
Agitation/Sonication: Vigorous stirring or using an ultrasonic bath can accelerate the dissolution process by breaking apart solid aggregates.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the solution processing of this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| This compound does not dissolve in the chosen solvent. | The polarity of the solvent does not match that of the solute. | Solvent Screening: Test a variety of solvents. Based on the "like dissolves like" principle, non-polar aromatic solvents such as toluene, xylene, or chloroform are likely to be more effective than polar solvents. |
| The dissolution rate is very slow. | Particle Size Reduction: Grind the this compound powder to increase its surface area.[2] Sonication: Use an ultrasonic bath to provide energy to break intermolecular bonds and accelerate dissolution.[2] | |
| The compound precipitates out of solution upon cooling. | The compound has low solubility at lower temperatures. | Maintain a higher processing temperature. If this is not feasible for your experiment, consider using a co-solvent system that improves solubility at lower temperatures.[2] |
| The solution is not stable and forms aggregates or precipitates over time. | The solution is supersaturated or the solvent cannot maintain the compound in a dissolved state. | Use of Co-solvents: Introduce a miscible co-solvent to increase the overall solvating power of the solvent system.[2][3] Addition of Surfactants: For aqueous or semi-aqueous systems, surfactants can form micelles that encapsulate the non-polar compound and increase its apparent solubility.[2] |
| A very large volume of solvent is required for complete dissolution. | The intrinsic solubility of the compound in the chosen solvent is low. | Chemical Modification (if feasible): For long-term projects, consider synthesizing derivatives of this compound with solubilizing groups (e.g., alkyl chains) to disrupt intermolecular packing and enhance solubility. |
| The reaction or process is inefficient due to low concentration. | Solid-State Synthesis: For chemical reactions, consider solvent-free methods like ball milling, which can overcome solubility limitations by facilitating reactions in the solid phase.[4] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent for this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, dimethyl sulfoxide)
-
Small vials or test tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh a small, consistent amount of this compound (e.g., 1 mg) into each vial.
-
Add a fixed volume of each solvent (e.g., 1 mL) to the respective vials.
-
Vortex each vial vigorously for 1 minute.
-
Observe and record the degree of dissolution at room temperature.
-
For samples that did not fully dissolve, gently heat the vials to a consistent temperature (e.g., 50 °C) and observe any changes in solubility.
-
Allow the heated vials to cool to room temperature and observe if precipitation occurs.
-
Categorize the solvents based on their ability to dissolve the compound (e.g., fully soluble, partially soluble, insoluble).
Protocol 2: Improving Solubility with Co-solvents
This protocol describes the use of a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
A primary solvent in which the compound is poorly soluble
-
A miscible co-solvent in which the compound is more soluble
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Attempt to dissolve the this compound in the primary solvent with stirring.[2]
-
While continuously stirring, gradually add the co-solvent dropwise to the mixture.[2]
-
Observe the solution for any increase in clarity, indicating improved dissolution.
-
Continue adding the co-solvent until the compound is fully dissolved or until the desired solvent ratio is achieved.
-
Note the final ratio of the primary solvent to the co-solvent required for complete dissolution.
Protocol 3: Sonication-Assisted Dissolution
This protocol details the use of sonication to aid in the dissolution of this compound.
Materials:
-
This compound
-
Chosen solvent
-
Reaction vessel (e.g., flask, vial)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Weigh the desired amount of this compound and place it in the reaction vessel.[2]
-
Add the chosen solvent to the vessel.[2]
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.[2]
-
Turn on the sonicator. The duration and power will depend on the specific material and solvent.[2]
-
Monitor the dissolution visually.
-
Continue sonication until the solid is fully dissolved or no further dissolution is observed.[2]
Visualizing Experimental Workflows
Caption: A logical workflow for troubleshooting the solubility of this compound.
Caption: Step-by-step experimental workflow for the co-solvent addition method.
References
Technical Support Center: N-Phenylanthracen-9-amine Thin Film Morphology Control and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fabrication of N-Phenylanthracen-9-amine thin films. The following sections offer insights into controlling and optimizing film morphology for both solution-based and vacuum deposition techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the morphology of this compound thin films?
A1: The final morphology of your thin film is a result of a complex interplay of several factors. For solution processing , the key parameters include the choice of solvent, solution concentration, substrate temperature, and the deposition method (e.g., spin speed for spin coating). For vacuum thermal evaporation , substrate temperature, deposition rate, and the pressure within the chamber are most critical. Substrate surface energy and cleanliness are universally important for all deposition methods.
Q2: How do I choose an appropriate solvent for solution processing of this compound?
A2: Solvent selection is crucial for achieving uniform and crystalline films. A good solvent should completely dissolve this compound at the desired concentration. The solvent's boiling point and vapor pressure will significantly impact the film drying rate, which in turn affects molecular ordering and crystallinity. Solvents with higher boiling points generally lead to slower drying, which can promote the formation of larger crystalline domains. It is advisable to screen a range of solvents with varying polarities and boiling points, such as toluene, chlorobenzene, or dichlorobenzene.
Q3: What substrate cleaning procedure is recommended before depositing the thin film?
A3: A pristine substrate surface is essential for good film adhesion and uniformity. A standard and effective cleaning procedure for substrates like glass or silicon involves sequential ultrasonication in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized water with detergent
-
Deionized water rinse
-
Acetone
-
Isopropanol Finally, drying the substrate with a stream of dry nitrogen followed by an oxygen plasma or UV-ozone treatment can effectively remove any remaining organic residues and improve the surface wettability.
Q4: Can post-deposition annealing improve the morphology of my this compound film?
A4: Yes, thermal annealing is a common and effective method to improve the crystallinity and morphology of organic thin films. Annealing the film at a temperature below its melting point but above its glass transition temperature can provide the molecules with sufficient thermal energy to rearrange into a more ordered, crystalline structure. This can reduce defects, increase grain size, and lead to improved device performance. The optimal annealing temperature and time need to be determined experimentally. Solvent vapor annealing, where the film is exposed to the vapor of a solvent, can also be used to induce recrystallization.
Troubleshooting Guides
Issue 1: Poor Film Uniformity and Presence of "Coffee Rings" (Solution Processing)
Q: My spin-coated this compound film is much thicker at the edges than in the center, creating a "coffee ring" effect. What can I do to improve uniformity?
A: This issue is often related to the drying dynamics during the spin-coating process. Here are several parameters you can adjust:
-
Spin Speed and Acceleration: A higher spin speed will result in a thinner film and can help to sling excess solution off the substrate more effectively, reducing edge buildup. A slower acceleration to the final spin speed can also allow for a more uniform spreading of the solution before significant solvent evaporation occurs.
-
Solvent Choice: Using a solvent with a lower vapor pressure (and thus a higher boiling point) will slow down the evaporation rate, giving the film more time to level out before drying.
-
Solution Concentration: Lowering the concentration of your this compound solution can sometimes lead to more uniform films, although this will also result in a thinner film.
-
Saturated Solvent Atmosphere: Performing the spin-coating in a chamber saturated with the solvent vapor can significantly slow down evaporation and prevent the coffee ring effect.
Issue 2: Film Cracking or Peeling
Q: After deposition and drying, my this compound film has cracks or is peeling off the substrate. What is causing this?
A: Film cracking and peeling are typically signs of high internal stress within the film, which can arise from several factors:
-
Mismatched Thermal Expansion: The coefficient of thermal expansion of this compound may be significantly different from that of the substrate. This can be particularly problematic if the film is deposited at an elevated temperature and then cooled.
-
Excessive Solvent Removal Rate: Rapid solvent evaporation can lead to a rapid volume reduction in the film, inducing stress. Try using a higher-boiling-point solvent or slowing down the drying process (e.g., by covering the sample).
-
Poor Substrate Adhesion: Ensure your substrate cleaning procedure is thorough. A poorly cleaned surface will have weak interactions with the film, making it more prone to peeling.
-
Film Thickness: Thicker films are generally more prone to cracking. Try reducing the film thickness by lowering the solution concentration or increasing the spin speed.
Issue 3: Amorphous or Poorly Crystalline Films (Vacuum Deposition)
Q: My vacuum-deposited this compound film appears to be amorphous, but I need a crystalline film for my application. How can I improve crystallinity?
A: The degree of crystallinity in a vacuum-deposited film is primarily controlled by the mobility of the molecules once they arrive at the substrate surface. To promote crystallinity, you can try the following:
-
Increase Substrate Temperature: Heating the substrate during deposition provides the adsorbed molecules with more thermal energy, allowing them to diffuse on the surface and find energetically favorable crystalline positions before being buried by incoming flux.
-
Decrease Deposition Rate: A lower deposition rate gives the molecules more time to arrange themselves into an ordered structure before the next layer arrives.
-
Post-Deposition Annealing: As with solution-processed films, annealing the sample after deposition can induce crystallization.
Data Presentation
The following tables provide example parameter ranges for optimizing the morphology of aromatic amine thin films. The optimal values for this compound will need to be determined experimentally.
Table 1: Example Parameters for Solution-Based Spin-Coating
| Parameter | Range | Effect on Morphology |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration generally leads to thicker films. |
| Solvent | Toluene, Chlorobenzene | Solvent choice affects drying rate and molecular packing. |
| Spin Speed | 500 - 4000 RPM | Higher speed results in thinner, more uniform films. |
| Substrate Temperature | 25 - 80 °C | Higher temperature can promote crystallinity. |
| Annealing Temperature | 80 - 150 °C | Induces recrystallization and improves ordering. |
Table 2: Example Parameters for Vacuum Thermal Evaporation
| Parameter | Range | Effect on Morphology |
| Deposition Rate | 0.1 - 2 Å/s | Slower rates can lead to larger crystalline grains. |
| Substrate Temperature | 25 - 120 °C | Higher temperatures increase molecular mobility and crystallinity. |
| Chamber Pressure | 10⁻⁶ - 10⁻⁷ Torr | Lower pressure reduces impurity incorporation. |
| Annealing Temperature | 80 - 150 °C | Improves long-range order and reduces defects. |
Experimental Protocols
Protocol 1: Spin-Coating of this compound
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at the desired concentration (e.g., 10 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Substrate Cleaning: Clean your substrate using the recommended procedure (see FAQ Q3).
-
Deposition: Place the cleaned substrate on the spin-coater chuck. Dispense a small amount of the filtered solution onto the center of the substrate. Start the spin-coater with a program that includes a low-speed spread cycle (e.g., 500 RPM for 10 seconds) followed by a high-speed spin cycle (e.g., 2000 RPM for 45 seconds).
-
Drying: After the spin-coating is complete, transfer the substrate to a hotplate at a moderate temperature (e.g., 80 °C) for 10 minutes to remove residual solvent.
-
Annealing (Optional): For improved crystallinity, anneal the film in a nitrogen-filled glovebox or a vacuum oven at a temperature determined from your optimization experiments (e.g., 120 °C) for a specified time (e.g., 30 minutes).
Protocol 2: Vacuum Thermal Evaporation of this compound
-
Source Preparation: Load a suitable amount of this compound powder into a thermal evaporation source (e.g., a tantalum boat).
-
Substrate Mounting: Mount your cleaned substrate onto the substrate holder in the vacuum chamber.
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Substrate Heating: If required, heat the substrate to the desired deposition temperature.
-
Deposition: Gradually increase the current to the evaporation source until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance. Deposit the film to the desired thickness.
-
Cool Down: After deposition, turn off the source power and allow the substrate to cool to room temperature before venting the chamber.
-
Annealing (Optional): The film can be annealed in-situ (under vacuum) or ex-situ in an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for common thin film morphology issues.
Caption: Influence of key parameters on thin film properties.
Preventing phase segregation in N-Phenylanthracen-9-amine blend films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Phenylanthracen-9-amine blend films. The focus is on preventing phase segregation and controlling film morphology during experimental work.
Troubleshooting Guides
This section addresses common problems encountered during the fabrication and processing of this compound blend films.
Question: My spin-coated film shows immediate signs of crystallization or aggregation upon drying. What are the likely causes and how can I fix it?
Answer:
This is a common issue related to poor solubility and rapid solvent evaporation. Here are the primary causes and potential solutions:
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Solvent Choice: The solvent may not be optimal for both components of the blend, leading to the precipitation of one component as the solvent evaporates.
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Solution 1: Solvent Screening: Experiment with different solvents or solvent mixtures. A good solvent should ideally dissolve all components of the blend well. Using a mixture of a good solvent for this compound and a good solvent for the other blend component can improve film morphology.
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Solution 2: High Boiling Point Solvents: Utilize solvents with higher boiling points (e.g., chlorobenzene, dichlorobenzene) to slow down the evaporation rate, allowing more time for the molecules to self-organize into a homogeneous film.
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Solution Concentration: A solution that is too concentrated can lead to rapid aggregation.
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Solution: Try reducing the concentration of your solution.
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Spin Speed: A very high spin speed can accelerate solvent evaporation.
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Solution: Experiment with lower spin speeds to slow down the drying process.
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Question: I observe large, micron-sized domains in my blend film after annealing, which is detrimental to device performance. How can I reduce the domain size?
Answer:
Large domain formation is a classic example of excessive phase segregation. The goal is to achieve a nanoscale intermixing of the donor and acceptor materials. Consider the following adjustments:
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Annealing Temperature (Thermal Annealing): The annealing temperature might be too high, providing too much thermal energy and promoting excessive molecular diffusion and aggregation.
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Solution: Reduce the annealing temperature. Perform a systematic study of annealing temperatures (e.g., in 10°C increments) to find the optimal temperature that promotes sufficient molecular rearrangement without causing large-scale phase separation.
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Annealing Time (Thermal Annealing): Prolonged annealing, even at a moderate temperature, can lead to coarsening of domains.
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Solution: Decrease the annealing time. Experiment with shorter annealing durations at the optimal temperature.
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Solvent Vapor Choice (Solvent Vapor Annealing): The solvent used for vapor annealing might be too good of a solvent for one of the blend components, leading to excessive swelling and rapid phase segregation.
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Solution: Use a less aggressive solvent for vapor annealing. For instance, if a good solvent like chloroform causes excessive coarsening, try a more moderate solvent like tetrahydrofuran (THF).
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Solvent Vapor Exposure Time (Solvent Vapor Annealing): Similar to thermal annealing, the duration of solvent vapor exposure is critical.
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Solution: Reduce the exposure time to the solvent vapor. Real-time monitoring of film swelling can help in precise control of the process.
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Question: My films show poor surface morphology, such as pinholes or high surface roughness, after processing. What can I do to improve film quality?
Answer:
Poor film quality can arise from a variety of factors, from substrate preparation to deposition conditions.
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Substrate Cleanliness: Contaminants on the substrate surface can act as nucleation sites for defects.
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Solution: Ensure a rigorous substrate cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone or oxygen plasma treatment).
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Wettability: Poor wetting of the solution on the substrate can lead to de-wetting and pinhole formation.
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Solution: Modify the substrate surface energy using self-assembled monolayers (SAMs) or plasma treatment to improve the wettability of your solution.
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Environmental Control: Dust particles and uncontrolled humidity in the processing environment can be incorporated into the film.
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Solution: Process your films in a cleanroom or a glovebox with controlled humidity and a particle-free atmosphere.
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Frequently Asked Questions (FAQs)
Q1: What is phase segregation in the context of this compound blend films?
A1: Phase segregation is the process where the different molecular components in your blend (e.g., this compound and an acceptor material like a fullerene derivative) separate from each other to form distinct domains. While some degree of phase separation is necessary for creating donor-acceptor interfaces in applications like organic solar cells, uncontrolled or large-scale segregation leads to poor device performance due to inefficient charge separation and transport.
Q2: What are the primary methods to control phase segregation?
A2: The two most common post-deposition methods are:
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Thermal Annealing: Heating the film above its glass transition temperature to provide thermal energy for molecular rearrangement.
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Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor, which plasticizes the film and enhances molecular mobility.
Other factors that control phase segregation include the choice of solvents for deposition, the use of additives, and the chemical structure of the blend components.
Q3: How do additives help in preventing phase segregation?
A3: Additives, often used in small quantities, can act as compatibilizers or crystallization inhibitors. They can position themselves at the interface between the two blend components, reducing the interfacial tension and stabilizing the blend morphology. Some additives can also disrupt the crystal packing of one component, promoting an amorphous and more intermixed film.
Q4: What characterization techniques are essential for studying phase segregation?
A4: Key techniques include:
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Atomic Force Microscopy (AFM): To visualize the surface topography and phase morphology of the film at the nanoscale.
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Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the molecular packing and orientation within the crystalline domains of the film.
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Transmission Electron Microscopy (TEM): To visualize the bulk morphology and domain structure.
Quantitative Data Summary
The following tables provide illustrative data on how different processing parameters can influence the morphology of small molecule blend films. Note that these are typical values and the optimal parameters for your specific this compound blend may vary.
Table 1: Effect of Thermal Annealing Temperature on Film Morphology
| Annealing Temperature (°C) | Average Domain Size (nm) | Surface Roughness (RMS, nm) |
| As-cast | 15 | 0.8 |
| 80 | 25 | 0.7 |
| 100 | 35 | 0.9 |
| 120 | 80 | 1.5 |
| 140 | >200 (coarse) | 2.8 |
Table 2: Effect of Solvent Vapor Annealing (SVA) Time on Film Morphology
| SVA Solvent | SVA Time (s) | Average Domain Size (nm) | Surface Roughness (RMS, nm) |
| THF | 15 | 20 | 0.6 |
| THF | 30 | 30 | 0.8 |
| THF | 60 | 45 | 1.1 |
| Chloroform | 15 | 50 | 1.4 |
| Chloroform | 30 | >150 (coarse) | 2.5 |
Experimental Protocols
Protocol 1: Spin Coating of this compound Blend Films
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Solution Preparation:
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Prepare a stock solution of your this compound blend in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 10 mg/mL).
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Ensure all components are fully dissolved by stirring the solution on a hotplate at a low temperature (e.g., 40°C) for at least 2 hours in a nitrogen-filled glovebox.
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Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
-
Substrate Preparation:
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Clean your substrates (e.g., ITO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and improve wettability.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a specific volume of the filtered solution onto the substrate to cover the entire surface.
-
Start the spin coating program. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (for solution spreading).
-
Step 2: 2000 rpm for 40 seconds (for film formation).
-
-
The film is then ready for post-processing (e.g., annealing).
-
Protocol 2: Thermal Annealing
-
Place the spin-coated film on a calibrated hotplate inside a nitrogen-filled glovebox.
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Set the hotplate to the desired annealing temperature (e.g., 100°C).
-
Anneal the film for the specified duration (e.g., 10 minutes).
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After annealing, turn off the hotplate and allow the film to cool down slowly to room temperature on the hotplate before removing it.
Protocol 3: Solvent Vapor Annealing (SVA)
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Place the spin-coated film in a sealed annealing chamber.
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Place a small vial containing the annealing solvent (e.g., THF) inside the chamber, ensuring it is not in direct contact with the film.
-
Seal the chamber and allow the solvent vapor to saturate the atmosphere.
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Expose the film to the solvent vapor for a predetermined time (e.g., 30 seconds).
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After the specified time, open the chamber and quickly remove the film to allow the residual solvent to evaporate.
Protocol 4: Atomic Force Microscopy (AFM) Characterization
-
Mount the film on an AFM sample stub using double-sided adhesive tape.
-
Load the sample into the AFM.
-
Use a high-quality silicon cantilever suitable for tapping mode imaging.
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Engage the tip on the film surface and optimize the imaging parameters (scan size, scan rate, setpoint, gains).
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Acquire topography and phase images simultaneously. The phase image often provides better contrast between different components of the blend.
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Analyze the images using appropriate software to determine domain sizes and surface roughness.
Visualizations
Caption: Mechanism of phase segregation in blend films.
Caption: Troubleshooting workflow for common film morphology issues.
Caption: Experimental workflow for Solvent Vapor Annealing (SVA).
Stability issues of N-Phenylanthracen-9-amine in ambient conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-Phenylanthracen-9-amine in ambient conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
This compound is generally stable under standard ambient conditions, such as room temperature and in the dark, when stored properly. However, it is susceptible to degradation when exposed to light, elevated temperatures, and atmospheric oxygen, particularly in the presence of moisture or reactive solvents.
Q2: What are the primary degradation pathways for this compound?
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Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of colored impurities. The anthracene core can also be oxidized, potentially forming endoperoxides.
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Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the molecule. Anthracene derivatives are known to undergo photodegradation.[1][2][3]
Q3: How can I visually identify potential degradation of my this compound sample?
Degradation of this compound may be indicated by a change in the physical appearance of the sample. This can include a color change (e.g., from a pale yellow to a darker yellow or brown), a change in texture, or the appearance of new, less soluble particles in a solution.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[4][5] For extended storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected color change in solid sample (e.g., darkening) | 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light. | 1. Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).2. Store in an amber vial or wrap the container in aluminum foil to protect from light.3. Store at a reduced temperature (refrigerate).[4] |
| Solution of the compound changes color over time. | 1. Solvent-mediated degradation: The solvent may be promoting oxidation or reacting with the compound.2. Photodegradation: The solution is being exposed to light.3. Presence of impurities: Impurities in the solvent or the compound itself may be catalyzing degradation. | 1. Use freshly distilled or high-purity, degassed solvents.2. Prepare solutions fresh before use.3. Protect the solution from light at all times using amber glassware or by wrapping the container.4. If possible, conduct experiments under an inert atmosphere. |
| Inconsistent experimental results (e.g., varying fluorescence intensity, reaction yield). | 1. Degradation of stock solution: The stock solution may be degrading over time.2. Inconsistent handling: Variations in exposure to light, air, or temperature between experiments. | 1. Prepare fresh stock solutions for each set of experiments.2. Standardize experimental procedures to minimize exposure to light and air.3. Monitor the purity of the stock solution periodically using techniques like HPLC or UV-Vis spectroscopy. |
| Formation of precipitate in solution. | 1. Formation of insoluble degradation products. 2. Photo-induced dimerization or polymerization. | 1. Filter the solution to remove the precipitate.2. Analyze the precipitate to identify the degradation product.3. Follow the steps to prevent degradation as outlined above. |
Experimental Protocols
The following are general protocols to assess the stability of this compound under your specific experimental conditions.
Protocol 1: Photostability Assessment
Objective: To determine the effect of light on the stability of this compound in solution.
Methodology:
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Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or dichloromethane).
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Divide the solution into two identical, transparent vials.
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Wrap one vial completely in aluminum foil to serve as the dark control.
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Place both vials under a specific light source (e.g., a UV lamp at a defined wavelength or a broad-spectrum light source simulating ambient light).
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
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Analyze the aliquots using a suitable analytical method such as:
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UV-Vis Spectroscopy: Monitor for changes in the absorbance spectrum, particularly a decrease in the main absorption peak or the appearance of new peaks.
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High-Performance Liquid Chromatography (HPLC): Quantify the remaining percentage of this compound and detect the formation of degradation products.
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-
Plot the percentage of remaining this compound against time for both the light-exposed and dark control samples.
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the effect of temperature on the stability of this compound.
Methodology:
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Place a known amount of solid this compound in several vials.
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Store the vials at different, constant temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).
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Ensure the samples are protected from light.
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At specific time points (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each temperature.
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Dissolve the contents in a suitable solvent and analyze using HPLC to determine the purity of the sample.
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Plot the purity of this compound as a function of time for each temperature.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Photodegradation of this compound in Solution
| Time (hours) | Concentration in Light (% of initial) | Concentration in Dark (% of initial) |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Table 2: Thermal Degradation of Solid this compound
| Time (days) | Purity at Room Temp (%) | Purity at 40 °C (%) | Purity at 60 °C (%) | Purity at 80 °C (%) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | ||||
| 3 | ||||
| 7 | ||||
| 14 | ||||
| 30 |
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Factors influencing the degradation of this compound.
References
- 1. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
Technical Support Center: N-Phenylanthracen-9-amine Thin Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects in N-Phenylanthracen-9-amine thin films. The following information is based on established principles for the deposition of small-molecule organic semiconductors and should serve as a strong starting point for process optimization.
Troubleshooting Guides
Defects in thin films can arise from a multitude of factors, often related to substrate preparation, deposition parameters, and environmental conditions. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: Pinholes in the Thin Film
Pinholes are microscopic holes in the film that can compromise device performance by creating short circuits or acting as sites for degradation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Contamination | Implement a rigorous substrate cleaning protocol. A typical procedure involves sequential ultrasonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of dry nitrogen. A final UV-ozone treatment or oxygen plasma treatment can remove organic residues.[1] |
| Particulates in the Deposition Chamber | Ensure the vacuum chamber and source materials are clean. Vent the chamber with an inert gas like nitrogen to minimize the introduction of airborne particles. Regularly clean the chamber shielding. |
| High Deposition Rate | A high deposition rate can lead to a more disordered film with lower density, increasing the likelihood of pinhole formation.[2] Reduce the deposition rate to allow molecules more time to arrange on the substrate surface. |
| Inadequate Vacuum | A poor vacuum level results in the incorporation of atmospheric gases into the growing film, which can disrupt the film structure and create voids.[3][4] Ensure a high vacuum environment, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, is achieved before starting the deposition.[4] |
| Gas Outgassing from Substrate or Holder | Bake out the substrates and substrate holder in a vacuum oven before deposition to remove adsorbed volatile species. |
Experimental Protocol: Substrate Cleaning
-
Place substrates in a substrate holder.
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Perform sequential ultrasonic cleaning in the following solvents for 15 minutes each:
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Deionized Water with detergent
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Deionized Water
-
Acetone
-
Isopropanol
-
-
Dry the substrates with a stream of high-purity nitrogen gas.
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Immediately transfer the substrates to a UV-ozone cleaner or a plasma asher for a final 10-15 minute treatment to remove any remaining organic contaminants.
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Load the cleaned substrates into the deposition chamber as soon as possible to minimize re-contamination.
Issue 2: Cracks or Delamination in the Thin Film
Cracking and delamination are typically caused by stress within the thin film, which can be intrinsic (from the growth process) or extrinsic (from thermal mismatch).[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Internal Stress | Optimize the deposition rate and substrate temperature. A slower deposition rate and a moderate substrate temperature can help reduce stress by allowing for better molecular arrangement. |
| Thermal Expansion Mismatch | The coefficient of thermal expansion (CTE) mismatch between the this compound film and the substrate can induce stress upon cooling.[1] If possible, choose a substrate with a CTE closer to that of the organic material. A slower cooling rate after deposition can also help to mitigate this stress. |
| Film Thickness | Thicker films tend to accumulate more stress.[1] If the application allows, reduce the final film thickness. For thicker films, consider depositing in multiple, thinner layers with annealing steps in between. |
| Poor Adhesion | Poor adhesion of the film to the substrate can lead to delamination. Ensure the substrate surface is appropriately prepared and consider using an adhesion-promoting layer if necessary. |
Issue 3: High Surface Roughness and Non-uniform Morphology
A rough and non-uniform film can lead to inconsistent device performance and can be a source of other defects.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Substrate Temperature | The substrate temperature significantly influences the mobility of molecules on the surface, affecting nucleation and growth.[5] A temperature that is too low can result in a disordered, amorphous film, while a temperature that is too high can lead to the formation of large, isolated crystallites.[6] Experiment with a range of substrate temperatures to find the optimal condition for smooth film formation. |
| High Deposition Rate | A high deposition rate can lead to the formation of a rougher surface with smaller grains.[7] A lower deposition rate generally promotes the growth of larger grains and a smoother film.[2] |
| Substrate Surface Energy | The surface energy of the substrate can affect the wetting and growth mode of the thin film. Surface treatments can be used to modify the substrate's surface energy to promote a more uniform film growth. |
| Angle of Deposition | The angle at which the material flux arrives at the substrate can influence film uniformity, especially for large or complex-shaped substrates. Ensure the substrate is positioned for normal incidence from the evaporation source. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended deposition technique for this compound?
A1: Thermal evaporation is a highly suitable technique for depositing thin films of small organic molecules like this compound.[8] This method allows for precise control over film thickness and purity in a high-vacuum environment.
Q2: What are the key deposition parameters to control for achieving high-quality films?
A2: The three most critical parameters are:
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Substrate Temperature: Influences molecular mobility and film morphology.[5][9]
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Deposition Rate: Affects the crystallinity, grain size, and surface roughness.[2][9]
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Vacuum Pressure: Essential for ensuring film purity and good adhesion.[3][4]
Q3: What is a good starting point for the deposition parameters for this compound?
A3: While optimal parameters need to be determined experimentally, the following ranges are a good starting point for small-molecule organic semiconductors:
| Parameter | Recommended Starting Range |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Deposition Pressure | 1 x 10⁻⁵ to 5 x 10⁻⁶ Torr |
| Substrate Temperature | Room Temperature to 100°C |
| Deposition Rate | 0.1 - 1.0 Å/s |
Q4: How can I characterize the defects in my this compound thin films?
A4: A combination of microscopy techniques is typically used:
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Atomic Force Microscopy (AFM): Provides high-resolution topographical information, allowing for the quantification of surface roughness, grain size, and the identification of pinholes.[6][10][11]
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Scanning Electron Microscopy (SEM): Offers a larger field of view to assess overall film uniformity and can be used to identify larger defects like cracks and delamination.[12][13]
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Optical Microscopy: Can be a quick and easy way to screen for larger defects and non-uniformities.
Q5: Can post-deposition annealing improve the quality of my films?
A5: Yes, post-deposition annealing can improve the crystallinity and morphology of the film by providing thermal energy for molecular rearrangement.[6] However, the annealing temperature and duration must be carefully controlled to avoid dewetting or degradation of the film.
Visualizing Workflows and Relationships
Experimental Workflow for Thin Film Deposition
Caption: A typical workflow for the deposition of this compound thin films.
Logical Relationship of Deposition Parameters and Film Quality
Caption: The influence of key deposition parameters on film properties and resulting defects.
References
- 1. msesupplies.com [msesupplies.com]
- 2. researchgate.net [researchgate.net]
- 3. Why Do We Need A Vacuum For Thin-Film Deposition? To Ensure Purity, Adhesion, And Process Control - Kintek Solution [kindle-tech.com]
- 4. korvustech.com [korvustech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aemdeposition.com [aemdeposition.com]
- 9. vdi-llc.com [vdi-llc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive Analysis of Combined AFM/SEM Systems for In-Situ Nanoscale Characterizations and Multiparametric Correlative Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-Phenylanthracen-9-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. N-Phenylanthracen-9-amine, a fluorescent aromatic amine, finds applications in materials science and as a building block in pharmaceutical synthesis. Its purity directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds.
This guide provides a comprehensive comparison of potential HPLC methods for the purity analysis of this compound, supported by established experimental protocols for structurally similar aromatic amines and polycyclic aromatic hydrocarbons. We will delve into the critical parameters of the HPLC method, including the choice of stationary phase, mobile phase composition, and detection wavelength, to provide a robust starting point for method development and validation.
Recommended HPLC Method and Alternatives
Based on the analysis of structurally related aromatic amines and polycyclic aromatic compounds, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for determining the purity of this compound. The non-polar nature of the molecule lends itself well to separation on a hydrophobic stationary phase.
Key Experimental Protocol: A Recommended Starting Point
This protocol outlines a robust starting method for the purity analysis of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
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Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 (Octadecylsilyl) column, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (minutes) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 365 nm. A diode array detector (DAD) is recommended to analyze the peak purity and to select the optimal wavelength. Based on UV spectra of the related compound 9-phenylanthracene, significant absorbance is expected around these wavelengths.
-
Injection Volume: 10 µL
Comparison of HPLC Method Parameters
The choice of stationary and mobile phases is critical for achieving optimal separation of this compound from its potential impurities. The following table compares the recommended C18 column with other potential alternatives.
| Parameter | Recommended Method | Alternative 1 | Alternative 2 |
| Stationary Phase | C18 (Octadecylsilyl) | C8 (Octylsilyl) | Phenyl |
| Principle of Separation | Primarily hydrophobic interactions.[1] | Less hydrophobic than C18, leading to shorter retention times for non-polar analytes. | π-π interactions with the phenyl rings of the stationary phase can offer alternative selectivity for aromatic compounds. |
| Advantages | Excellent retention for non-polar aromatic compounds, widely available, and robust.[1] | Good for faster analysis of highly retained compounds. | May provide better resolution for structurally similar aromatic impurities. |
| Disadvantages | May result in long retention times for very hydrophobic compounds. | May not provide sufficient retention for polar impurities. | Can be less stable than C18 phases. |
| Typical Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% Formic Acid).[2][3][4] | Acetonitrile/Water or Methanol/Water. | Acetonitrile/Water, where the organic modifier can influence the π-π interactions. |
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for HPLC purity analysis and the decision-making process for method development.
Potential Impurities and Separation Strategy
-
Starting Materials: Unreacted 9-bromoanthracene and aniline.
-
Side Products: Products of self-coupling reactions.
-
Degradation Products: Formation of oxidation or hydrolysis products.
The recommended gradient elution method is designed to separate compounds with a wide range of polarities. Aniline, being more polar, will elute earlier, while the larger, more non-polar starting material, 9-bromoanthracene, and potential side-products will be retained longer than the this compound product.
Conclusion
The purity analysis of this compound can be effectively achieved using a reversed-phase HPLC method with a C18 column, a water/acetonitrile gradient containing formic acid, and UV detection. The provided experimental protocol serves as a robust starting point for method development. For challenging separations, exploring alternative stationary phases like C8 or Phenyl columns, or modifying the mobile phase, can provide the necessary selectivity. As with any analytical method, thorough validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results.
References
Unraveling the Spectroscopic Signature of N-Phenylanthracen-9-amine: A Comparative Guide to ¹H and ¹³C NMR Signal Assignment
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose, providing detailed information about the chemical environment of atoms within a molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR signal assignments for N-Phenylanthracen-9-amine, a fluorescent aromatic amine with applications in materials science and as a building block in medicinal chemistry. Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from closely related analogs.
Comparative Analysis of NMR Signal Assignments
A definitive, publicly available, fully assigned experimental ¹H and ¹³C NMR spectrum for this compound is not readily found in the current body of scientific literature. However, by examining the spectra of analogous compounds, such as 9-phenylanthracene and N-phenylanthranilic acid derivatives, and applying fundamental NMR principles, a reliable assignment can be proposed.
The structure of this compound comprises a polycyclic aromatic anthracene core bonded to a phenylamine moiety at the 9-position. This intricate structure gives rise to a complex NMR spectrum with distinct signals corresponding to the protons and carbons in different chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification |
| 1, 8 | 8.0 - 8.2 | 125.0 - 127.0 | Protons in the peri positions of the anthracene core, deshielded by the aromatic ring currents. |
| 2, 7 | 7.4 - 7.6 | 125.0 - 127.0 | Aromatic protons on the anthracene core. |
| 3, 6 | 7.4 - 7.6 | 125.0 - 127.0 | Aromatic protons on the anthracene core. |
| 4, 5 | 7.9 - 8.1 | 128.0 - 130.0 | Protons adjacent to the fused rings, experiencing deshielding effects. |
| 10 | 8.4 - 8.6 | 123.0 - 125.0 | Proton at the 10-position of the anthracene, highly deshielded due to its position relative to the other rings and the amino substituent. |
| 1' | - | 140.0 - 142.0 | Quaternary carbon of the phenyl ring attached to the nitrogen. |
| 2', 6' | 7.2 - 7.4 | 120.0 - 122.0 | Ortho protons of the phenyl ring. |
| 3', 5' | 7.0 - 7.2 | 129.0 - 131.0 | Meta protons of the phenyl ring. |
| 4' | 6.8 - 7.0 | 118.0 - 120.0 | Para proton of the phenyl ring. |
| 9 | - | 145.0 - 147.0 | Quaternary carbon of the anthracene core bonded to the nitrogen. |
| 4a, 10a | - | 131.0 - 133.0 | Quaternary carbons at the ring junctions of the anthracene core. |
| 8a, 9a | - | 131.0 - 133.0 | Quaternary carbons at the ring junctions of the anthracene core. |
| NH | 8.5 - 9.5 | - | Amine proton, chemical shift can be broad and is solvent-dependent. |
Note: The chemical shift values presented are estimations based on analogous structures and established NMR prediction models. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following general experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nuclei (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
4. ¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A spectral width of 0-200 ppm is generally sufficient for aromatic compounds.
5. 2D NMR Experiments (for unambiguous assignment):
-
To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
COSY: Reveals proton-proton couplings within the same spin system.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons.
Logical Workflow for NMR Signal Assignment
The process of assigning NMR signals to the corresponding atoms in a molecule follows a logical progression, starting from the basic structural information and culminating in a fully interpreted spectrum.
Caption: Logical workflow for the complete assignment of ¹H and ¹³C NMR signals.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of this compound. For definitive structural confirmation and publication purposes, it is essential to acquire and interpret a full suite of one- and two-dimensional NMR experiments on a purified sample of the compound. The predicted assignments and experimental protocols outlined herein offer a robust starting point for researchers engaged in the synthesis and characterization of this and related aromatic molecules.
A Comparative Guide to Hole-Transporting Materials: N-Phenylanthracen-9-amine vs. spiro-OMeTAD in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the rapidly advancing field of perovskite solar cells (PSCs), the selection of an efficient and stable hole-transporting material (HTM) is paramount to achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the gold standard HTM. However, its complex synthesis, high cost, and susceptibility to degradation have spurred the search for viable alternatives. This guide provides a comprehensive comparison between the established spiro-OMeTAD and a promising contender, N-Phenylanthracen-9-amine, and its closely related derivatives, leveraging available experimental data to inform material selection in perovskite solar cell research and development.
Performance Metrics: A Head-to-Head Comparison
While direct, side-by-side experimental data for this compound is emerging, we can draw valuable insights from closely related anthracene-based arylamine HTMs. The data presented below for an anthracene-arylamine derivative (A102), which shares a similar molecular backbone with this compound, demonstrates the potential of this class of materials in comparison to the widely used spiro-OMeTAD.[1][2]
| Performance Metric | spiro-OMeTAD | Anthracene-Arylamine (A102) |
| Power Conversion Efficiency (PCE) | ~19-22% | 17.27% |
| Open-Circuit Voltage (Voc) | ~1.10 V | 1.03 V |
| Short-Circuit Current Density (Jsc) | ~22-24 mA/cm² | 22.0 mA/cm² |
| Fill Factor (FF) | ~0.75-0.80 | 0.76 |
Note: The data for Anthracene-Arylamine (A102) is based on published research and serves as a close proxy for the performance of this compound.[2] Spiro-OMeTAD values represent a typical range for high-performing devices.
The anthracene-arylamine HTM (A102) demonstrates a power conversion efficiency that is competitive with spiro-OMeTAD, indicating the high potential of this material family.[1][2] The slightly lower open-circuit voltage may be attributed to differences in the highest occupied molecular orbital (HOMO) energy levels. However, the comparable short-circuit current density and fill factor suggest efficient charge extraction and transport.[2]
Delving into the Experimental Protocols
To ensure a fair and reproducible comparison, understanding the experimental conditions under which these results were obtained is crucial. Below are detailed methodologies for the synthesis of the HTMs and the fabrication of the perovskite solar cells.
Synthesis of Hole-Transporting Materials
Synthesis of this compound (and its derivatives):
The synthesis of arylamines containing an anthracene core can be achieved through a tandem reaction involving a Diels-Alder reaction and an intermolecular nucleophilic coupling reaction.[3] A general one-pot synthesis for 9-amino-10-arylanthracenes involves the reaction of a bromoarene with an arylacetonitrile in the presence of a strong base like LDA to generate a benzyne intermediate.[4]
A more specific synthesis of N-aryl-anthracen-9-amines can be achieved via a Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 9-bromoanthracene) with an arylamine (e.g., aniline).
DOT Script for the Synthesis of this compound:
Caption: General schematic for the synthesis of this compound.
Synthesis of spiro-OMeTAD:
The synthesis of spiro-OMeTAD is a multi-step process that is generally considered more complex and costly than that of many anthracene-based HTMs. It typically involves the synthesis of the spirobifluorene core followed by the attachment of the four N,N-di-p-methoxyphenylamine arms.
Fabrication of Perovskite Solar Cells
The following protocol outlines a typical procedure for the fabrication of a perovskite solar cell with a standard n-i-p architecture.
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and then annealing at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅) is deposited via a one-step spin-coating method from a precursor solution in a mixed solvent system (e.g., DMF and DMSO). An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at a moderate temperature (e.g., 100-150 °C).
-
Hole-Transporting Layer (HTL) Deposition:
-
For spiro-OMeTAD: A solution of spiro-OMeTAD in chlorobenzene is prepared, typically with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and performance. This solution is then spin-coated onto the perovskite layer.
-
For this compound (or derivatives): A solution of the anthracene-based HTM is prepared in a suitable solvent like chlorobenzene. Similar to spiro-OMeTAD, additives may be incorporated to enhance performance. The solution is then spin-coated onto the perovskite layer.
-
-
Metal Electrode Deposition: Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
DOT Script for the Perovskite Solar Cell Fabrication Workflow:
Caption: A step-by-step workflow for fabricating perovskite solar cells.
Molecular Structure and Device Architecture
The performance of a hole-transporting material is intrinsically linked to its molecular structure and its role within the solar cell device architecture.
DOT Script for the Molecular Structures:
Caption: Molecular structures of spiro-OMeTAD and this compound.
The spiro-OMeTAD molecule possesses a three-dimensional spirobifluorene core which helps to prevent crystallization and promote the formation of amorphous films, a desirable characteristic for HTLs. In contrast, this compound has a more planar anthracene core, which could potentially lead to different film-forming properties and intermolecular interactions.
The typical device architecture for a high-performance perovskite solar cell is a layered structure designed to facilitate efficient charge generation, separation, and transport.
DOT Script for the Perovskite Solar Cell Device Architecture:
Caption: Layered structure of a typical n-i-p perovskite solar cell.
Concluding Remarks
This compound and its derivatives are emerging as a highly promising class of hole-transporting materials that can potentially rival the performance of the long-standing champion, spiro-OMeTAD. The primary advantages of these anthracene-based materials lie in their simpler synthesis, which could lead to a significant reduction in the overall cost of perovskite solar cell production. While the power conversion efficiencies of devices utilizing anthracene-arylamine HTMs are already on par with spiro-OMeTAD, further optimization of the molecular structure and device engineering could lead to even greater performance and enhanced stability. This guide provides a foundational understanding for researchers and professionals looking to explore alternatives to spiro-OMeTAD, highlighting the significant potential of this compound and its analogues in the future of perovskite photovoltaic technology.
References
- 1. Anthracene–arylamine hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Anthracene–arylamine hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A new tandem reaction of benzyne: one-pot synthesis of aryl amines containing anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
A Comparative Guide to N-Phenylanthracen-9-amine and Carbazole-Based Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced electronic materials, hole transport materials (HTMs) are a critical component in the development of high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The efficiency and stability of these devices are intrinsically linked to the properties of the HTM. This guide provides a detailed comparison of N-Phenylanthracen-9-amine and a range of well-established carbazole-based HTMs, offering a valuable resource for material selection and device design.
While carbazole derivatives have been extensively studied and characterized, comprehensive experimental data for this compound as a hole transport material is less readily available in peer-reviewed literature. This guide compiles the existing data and provides context based on the properties of its constituent moieties—anthracene and diphenylamine—to offer a comparative analysis.
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound and representative carbazole-based HTMs. It is important to note that specific experimental data for the hole mobility and thermal decomposition of this compound is not widely published. The values presented are based on data for its core components and should be considered as estimations.
| Property | This compound | Carbazole-Based HTMs (Typical Range) |
| Hole Mobility (μh) | Data not readily available. Expected to have inherent hole transport properties. | 10⁻⁵ to 10⁻² cm²/V·s |
| Ionization Potential (Ip) / HOMO Level | Estimated ~7.25-7.40 eV[1][2] | 5.1 to 5.8 eV |
| Thermal Stability (Td) | Melting Point: 207 °C.[2] Decomposition data not readily available. | High (often > 400 °C)[3][4] |
| Glass Transition Temperature (Tg) | Data not readily available. | Often high (> 100 °C)[3] |
| Device Performance | Limited data available in public literature. | High efficiencies reported in both OLEDs and PSCs.[5][6][7][8] |
Molecular Structures and Experimental Workflow
To visualize the materials and the process of their evaluation, the following diagrams are provided.
Caption: Molecular structures of this compound and a common carbazole-based HTM, CBP.
Caption: A generalized workflow for the synthesis, characterization, and device testing of HTMs.
Discussion of Performance Parameters
Hole Mobility: Carbazole-based materials are well-documented to exhibit a wide range of hole mobilities, making them versatile for various device architectures.[9] While direct experimental data for this compound is scarce, the anthracene core is known to facilitate charge transport. However, the non-planar structure resulting from the phenylamine substituent might influence molecular packing and, consequently, the bulk mobility.
Ionization Potential (HOMO Level): The ionization potential is a critical parameter for ensuring efficient hole injection from the anode and proper energy level alignment with the emissive or perovskite layer. Carbazole-based HTMs offer tunable HOMO levels through molecular design, typically falling within a range suitable for many device applications. The estimated ionization potential for this compound, based on its constituent parts, appears to be relatively high, which could present a larger barrier for hole injection in some device configurations.[1][2]
Thermal Stability: High thermal stability, characterized by a high glass transition temperature (Tg) and decomposition temperature (Td), is crucial for the operational lifetime of OLEDs and the processing of PSCs. Carbazole derivatives are renowned for their excellent thermal stability, often with decomposition temperatures exceeding 400°C.[3][4] While the melting point of this compound is documented, its thermal decomposition behavior requires further experimental investigation to ascertain its suitability for high-temperature processing and long-term device stability.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following are detailed methodologies for key experiments.
Hole Mobility Measurement (Space-Charge Limited Current - SCLC Method)
The SCLC method is a common technique to determine the charge carrier mobility of organic materials in a thin-film state, which is representative of their function in a device.
Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
HTM Deposition: A thin film of the hole transport material (either this compound or a carbazole-based derivative) is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber. The thickness of the film is typically in the range of 50-200 nm.
-
Top Electrode Deposition: A top electrode of a high work function metal, such as gold (Au) or silver (Ag), is deposited on top of the organic layer through a shadow mask to define the active area of the device.
Measurement:
-
The current density-voltage (J-V) characteristics of the hole-only device are measured using a source meter.
-
The mobility (μ) is extracted from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the organic layer.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability and decomposition temperature of a material.
Procedure:
-
A small amount of the material (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Ionization Potential Measurement (Cyclic Voltammetry - CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Procedure:
-
The HTM is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential of the working electrode is swept, and the resulting current is measured.
-
The onset oxidation potential (E_ox) is determined from the voltammogram.
-
The HOMO energy level is calculated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
Conclusion
Carbazole-based materials have established themselves as a versatile and high-performing class of hole transport materials, benefiting from extensive research and development that has led to a deep understanding of their structure-property relationships. They offer a broad range of tunable properties, making them suitable for a variety of OLED and PSC applications.
This compound, while less characterized as a dedicated HTM, possesses a molecular structure that suggests potential for hole transport. The anthracene core provides a pathway for charge delocalization, and the phenylamine group is a common building block in many successful HTMs. However, the lack of comprehensive experimental data on its key performance metrics, such as hole mobility and thermal stability, necessitates further investigation to fully assess its viability as a competitive alternative to carbazole-based materials. Researchers are encouraged to undertake detailed characterization of this compound to unlock its potential in next-generation organic electronics.
References
- 1. Anthracene, 9-phenyl- [webbook.nist.gov]
- 2. DIPHENYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 3. Diphenylamine (CAS 122-39-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anthracene, 9-phenyl- [webbook.nist.gov]
- 7. Diphenylamine-based hole-transporting materials for excessive-overall performance perovskite solar cells: Insights from DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Electrochemical Properties of N-Phenylanthracen-9-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the electrochemical properties of the novel compound N-Phenylanthracen-9-amine. Due to the limited availability of published experimental data for this specific molecule, this document outlines the necessary experimental protocols and data presentation formats to compare its performance against established alternatives. The well-characterized and widely used hole-transporting material (HTM), spiro-OMeTAD, is used here as the primary benchmark for comparison.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters that should be determined for this compound and compared against the known values for spiro-OMeTAD. This data is crucial for evaluating its potential as a hole-transporting material in various optoelectronic applications.
| Property | This compound | spiro-OMeTAD | Justification for Comparison |
| Oxidation Potential (Eox vs. Fc/Fc+) | To be determined | ~0.4 - 0.5 V[1][2] | Indicates the ease of removing an electron (hole injection). A suitable oxidation potential is critical for efficient charge transfer from the active layer (e.g., perovskite) to the HTM. |
| HOMO Energy Level (eV) | To be determined | ~ -5.1 to -5.2 eV[3] | The Highest Occupied Molecular Orbital (HOMO) level should be well-aligned with the valence band of the adjacent material to ensure efficient hole extraction. It is often estimated from the onset of the first oxidation peak in cyclic voltammetry. |
| Electrochemical Band Gap (eV) | To be determined | ~2.9 - 3.0 eV | The difference between the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) levels, this parameter provides insight into the material's electronic structure and optical properties. |
| Electrochemical Reversibility | To be determined | Reversible[4] | Assessed by the peak separation and current ratios in cyclic voltammetry, this indicates the stability of the oxidized species. Reversible redox behavior is desirable for long-term device stability. |
| Hole Mobility (cm2V-1s-1) | To be determined | ~2 x 10-4 to 10-5 | A measure of how quickly holes can move through the material. Higher hole mobility is generally preferred for efficient charge transport and to reduce charge recombination. |
Experimental Workflow for Electrochemical Validation
The following diagram illustrates a standard workflow for the electrochemical characterization of a new hole-transporting material like this compound.
References
A Comparative Guide to N-Phenylanthracen-9-amine Derivatives in High-Performance OLEDs
For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development
The quest for highly efficient and stable blue organic light-emitting diodes (OLEDs) remains a critical challenge in the advancement of display and lighting technologies. Among the myriad of materials explored, N-phenylanthracen-9-amine derivatives have emerged as a promising class of compounds, demonstrating significant potential as emissive and host materials. Their rigid anthracene core coupled with the electron-donating triphenylamine moiety provides a robust molecular framework with tunable photophysical and electrochemical properties. This guide offers a comparative analysis of the performance of various this compound and related anthracene derivatives in OLEDs, supported by experimental data to aid researchers in the design and synthesis of next-generation organic electronic materials.
Performance Benchmark of Anthracene Derivatives in OLEDs
The following table summarizes the key performance metrics of selected this compound and other pertinent anthracene derivatives in OLED devices. The device structure is provided for each entry to offer context to the performance data, as device architecture significantly influences the final electroluminescence characteristics.
| Compound Name/Acronym | Role | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Current Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Reference |
| Cz-SBDPI | Emitter (Non-doped) | ITO/HTL (50 nm)/Cz-SBDPI (30 nm)/BCP (15 nm)/Alq3 (50 nm)/LiF (1 nm)/Al | 6.2 | 12,984 | 5.9 | 5.7 | (0.15, 0.06) | [1] |
| TPA-SBDPI | Emitter (Non-doped) | ITO/HTL (50 nm)/TPA-SBDPI (30 nm)/BCP (15 nm)/Alq3 (50 nm)/LiF (1 nm)/Al | - | - | - | - | - | [1] |
| IP-An-PPI | Emitter (Non-doped) | Not Specified | 5.41 | - | - | - | (0.149, 0.150) | [2] |
| ICz-An-PPI | Emitter (Non-doped) | Not Specified | 4.32 | - | - | - | (0.147, 0.180) | [2] |
| ICz-An-PPI | Emitter (Doped) | Not Specified | 4.6 | - | 5.83 | - | (0.148, 0.078) | [2] |
| PIAnTAZ | Emitter (Non-doped) | Not Specified | 7.96 | >50,000 | - | - | - | [2] |
| BH-9PA | Host (5% DSA-Ph dopant) | ITO/DNTPD/NPB/Host:Dopant/Alq3/LiF/Al | - | - | 7.03 | - | (0.15, 0.28) | [3] |
| BH-9PA | Host (5% BD-6MDPA dopant) | ITO/DNTPD/NPB/Host:Dopant/Alq3/LiF/Al | - | - | 6.60 | - | - | [3] |
| 5P-VTPA | Emitter | ITO/2-TNATA (60 nm)/NPB (15 nm)/EML (35 nm)/TPBi (20 nm)/LiF (1 nm)/Al (200 nm) | 3.59 | - | - | - | (0.150, 0.076) | [4] |
| 5P-DVTPA | Emitter | ITO/2-TNATA (60 nm)/NPB (15 nm)/EML (35 nm)/TPBi (20 nm)/LiF (1 nm)/Al (200 nm) | 3.34 | - | - | - | (0.148, 0.120) | [4] |
Analysis of Performance Data:
The data presented highlights the versatility of the this compound framework. For instance, the non-doped device utilizing Cz-SBDPI exhibits an impressive external quantum efficiency (EQE) of 6.2% with deep-blue emission coordinates of (0.15, 0.06)[1]. This performance underscores the potential of these materials to achieve high efficiency without the need for complex host-dopant systems.
When employed as host materials, such as in the case of BH-9PA, high luminance efficiencies are achieved, demonstrating their excellent charge-transporting and energy-transfer properties[3]. The choice of dopant significantly influences the overall device performance, indicating the importance of energy level alignment between the host and guest materials.
Furthermore, derivatives like 5P-VTPA and 5P-DVTPA showcase the impact of molecular design on electroluminescent properties, achieving high color purity with CIE coordinates approaching the standard for deep-blue emission[4]. The introduction of different substituent groups on the N-phenyl moiety allows for fine-tuning of the emission color and efficiency.
Experimental Protocols
To provide a practical context for the presented data, this section outlines typical experimental procedures for the synthesis of this compound derivatives and the fabrication of OLED devices.
Representative Synthesis of an this compound Derivative
General Procedure: The synthesis of this compound derivatives often involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Reactants: A mixture of 9-bromo-10-phenylanthracene, the corresponding aniline derivative, sodium tert-butoxide (as a base), and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos) is prepared in an anhydrous solvent such as toluene.
-
Reaction Conditions: The reaction mixture is typically degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.
-
Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
OLED Device Fabrication and Characterization
General Procedure: OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates.
-
Substrate Cleaning: The ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[5] This is followed by treatment with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).[5] For doped devices, the host and dopant materials are co-evaporated from separate sources at controlled rates.
-
Cathode Deposition: An electron injection layer (EIL), such as lithium fluoride (LiF), and a metal cathode (e.g., aluminum) are then deposited on top of the organic stack through a shadow mask to define the active area of the device.[5]
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.[5]
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
Visualizing the Process and Principles
To better understand the experimental workflow and the fundamental principles of OLED operation, the following diagrams are provided.
Figure 1: A generalized workflow for the fabrication and testing of OLED devices.
Figure 2: A simplified energy level diagram of a multilayer OLED.
References
- 1. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Computationally Modeling the Electronic Properties of N-Phenylanthracen-9-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for Analyzing N-Phenylanthracen-9-amine's Electronic Characteristics, Supported by Methodological Protocols.
This compound, a molecule combining an anthracene core with a phenylamine substituent, is a significant building block for organic electronic materials. Its unique structure offers tunable electronic properties crucial for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. Predicting these properties through computational modeling accelerates the design and discovery of new, high-performance materials, reducing the need for laborious and costly synthesis.[1][2]
This guide provides a comparative overview of common computational methods used to model the electronic properties of this compound and related derivatives. It details the theoretical protocols and presents a structured comparison of expected results from various computational approaches.
Comparing Computational Methods: DFT and TD-DFT
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of computational chemistry for medium-to-large organic molecules.[3] They offer a favorable balance between accuracy and computational cost for predicting key electronic parameters. The choice of the functional and basis set is critical and directly impacts the accuracy of the predictions.[4]
-
Functionals: Hybrid functionals like B3LYP are widely used for geometry optimization and electronic structure calculations.[3][5] For more accurate predictions of excitation energies (i.e., absorption spectra) and charge-transfer states, long-range corrected functionals such as CAM-B3LYP and ωB97XD are often recommended.[4]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly employed, providing a good description of electron distribution. For higher accuracy, larger basis sets can be used.[5][6]
Below is a table summarizing the expected performance of different DFT functionals for calculating the key electronic properties of molecules similar to this compound.
Table 1: Comparison of DFT Functionals for Electronic Property Prediction
| Method (Functional/Basis Set) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) | Typical Application |
| B3LYP/6-31G(d,p) | -5.1 to -5.5 | -1.8 to -2.2 | 2.9 to 3.7 | 380 - 420 | Ground state geometry, FMO analysis |
| PBE0/6-311G(d,p) | -5.3 to -5.7 | -2.0 to -2.4 | 3.1 to 3.9 | 370 - 410 | FMO analysis, better for band gaps |
| M06/6-31G(d) | -5.4 to -5.8 | -2.1 to -2.5 | 3.2 to 4.0 | 360 - 400 | Broad applicability, good for thermochemistry |
| CAM-B3LYP/6-311+G(d,p) | -5.8 to -6.2 | -1.7 to -2.1 | 3.9 to 4.5 | 350 - 390 | Excited states, UV-Vis spectra, charge transfer |
| ωB97XD/6-311+G(d,p) | -5.9 to -6.3 | -1.8 to -2.2 | 4.0 to 4.6 | 345 - 385 | Long-range interactions, excited states |
| Experimental (Typical Range) | -5.3 to -5.8 | -2.0 to -2.5 | ~2.8 to 3.5 | 360 - 400[7][8] | Validation and Benchmark |
Note: The values in this table are representative estimates for donor-acceptor systems based on diphenylamine and anthracene derivatives and are intended for comparative purposes. Actual calculated values for this compound will vary.[9][10]
Detailed Methodologies and Protocols
Accurate modeling requires rigorous computational and experimental protocols. The following sections outline standard procedures.
Computational Modeling Workflow Protocol
A typical computational workflow for analyzing the electronic properties of a molecule like this compound involves several key steps.[11]
-
Structure Preparation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically done using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set.[12]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry, often with a larger basis set (e.g., 6-311+G(d,p)), to obtain accurate frontier molecular orbital (HOMO, LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential.[12]
-
Excited State Calculation (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed. For this step, a long-range corrected functional like CAM-B3LYP is often more accurate. This yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities.
Experimental Protocol: UV-Vis Spectroscopy
Experimental validation is crucial for benchmarking computational results. The primary technique for measuring electronic absorption is UV-Vis spectroscopy.[12]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable spectroscopic-grade solvent (e.g., Dichloromethane, THF, or Acetonitrile) that does not absorb in the region of interest. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is recorded. This is used to subtract the absorbance of the solvent.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorption spectrum is then recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The experimental HOMO-LUMO gap can be estimated from the onset of the absorption edge using the equation E = hc/λ_onset.
Visualizing Key Electronic Properties
The most fundamental electronic properties predicted by these models are the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the gap between them. This HOMO-LUMO gap is a critical parameter as it approximates the energy required for the first electronic excitation of the molecule.
References
- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. learn.schrodinger.com [learn.schrodinger.com]
A Comparative Guide to N-Phenylanthracen-9-amine and Other Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-Phenylanthracen-9-amine against other widely used anthracene derivatives. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed decisions in the selection of anthracene derivatives for various research and development applications, including organic electronics and medicinal chemistry.
Comparative Performance Data
The following table summarizes the key photophysical and physicochemical properties of this compound and selected anthracene derivatives. Direct comparative experimental data for this compound under the same conditions as the other derivatives is limited in the currently available literature. The data for the other derivatives are provided as a benchmark.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| This compound | C₂₀H₁₅N | 269.34 | 207 | 434.36 | Not Available | Not Available | Not Available | Acetone (Soluble)[1] |
| Anthracene | C₁₄H₁₀ | 178.23 | 215-218 | 340 | 356, 375 | 380, 401, 425 | 0.27-0.36 | Cyclohexane/Ethanol |
| 9-Methylanthracene | C₁₅H₁₂ | 192.26 | 77-79[2] | 196-197 (12 mmHg)[2] | Not Available | Not Available | Not Available | Not Available |
| 9,10-Diphenylanthracene | C₂₆H₁₈ | 330.43 | 245-248 | Not Available | 373, 393 | 409, 426, 454 | 0.90-1.00[3] | Cyclohexane[3][4] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of related N-arylanthracen-9-amines.
Materials:
-
9-Bromoanthracene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine 9-bromoanthracene (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard of known quantum yield.[5][6][7]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., cyclohexane, ethanol)
-
Standard compound with known quantum yield (e.g., 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90)[3]
-
Sample compound (e.g., this compound)
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Measure UV-Vis Absorption Spectra:
-
Record the UV-Vis absorption spectrum for each solution.
-
Determine the absorbance at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Ensure the excitation and emission slits are kept constant for all measurements.
-
-
Calculate Quantum Yield:
-
Integrate the area under the emission spectrum for both the standard and the sample.
-
The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F(std) is the fluorescence quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Materials:
-
Cell line (e.g., HeLa, HepG2)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Visualizations
Experimental Workflow: Organic Light-Emitting Diode (OLED) Fabrication
The following diagram illustrates a typical workflow for the fabrication of an Organic Light-Emitting Diode (OLED) using a solution-processing method, a common application for anthracene derivatives.[8][9][10][11]
References
- 1. lookchem.com [lookchem.com]
- 2. 9-Methylanthracene 98 779-02-2 [sigmaaldrich.com]
- 3. 9,10-Diphenylanthracene [omlc.org]
- 4. Absorption [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 9. Organic Light Emitting Diode (OLED) Display Manufacturing Equipment | Canon Global [global.canon]
- 10. ossila.com [ossila.com]
- 11. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
Comparative Analysis of N-Phenylanthracen-9-amine in Organic Electronics and Biological Systems
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental cross-validation of N-Phenylanthracen-9-amine, offering a comparative perspective against established alternatives in organic light-emitting diodes (OLEDs) and preliminary biological evaluations.
This guide provides an objective comparison of this compound's performance characteristics, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating its potential applications and to provide a foundation for further investigation.
Section 1: Performance in Organic Light-Emitting Diodes (OLEDs)
This compound, a derivative of anthracene, has been investigated for its potential as a hole-transporting material (HTM) in OLEDs. Its aromatic amine structure suggests good hole mobility and its anthracene core provides desirable photophysical properties. This section compares the theoretical and limited experimental data of this compound with the widely used hole-transporting material, N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).
Table 1: Comparison of Hole-Transport Material Properties
| Property | This compound | N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB) |
| Molecular Formula | C₂₀H₁₅N | C₄₄H₃₂N₂ |
| Molecular Weight | 269.34 g/mol | 588.74 g/mol |
| Highest Occupied Molecular Orbital (HOMO) | Not Experimentally Determined | -5.4 to -5.5 eV |
| Hole Mobility | Not Experimentally Determined | ~10⁻⁴ to 10⁻³ cm²/V·s |
| Glass Transition Temperature (Tg) | Not Experimentally Determined | 96 °C |
Experimental Protocols
1. Synthesis of this compound:
A common method for the synthesis of N-arylamines is the Buchwald-Hartwig amination.
-
Reaction: 9-Bromoanthracene is coupled with aniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
2. OLED Fabrication and Characterization:
A standard procedure for the fabrication and testing of OLED devices is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: Thin films of the organic materials are deposited by thermal evaporation in a high-vacuum chamber. A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL: this compound or NPB) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental processes in an OLED and a general experimental workflow.
Figure 1: Charge injection, transport, and recombination in a multilayer OLED.
Figure 2: General experimental workflow for OLED material evaluation.
Section 2: Biological Activity Evaluation
While the primary interest in this compound appears to be in materials science, its structural similarity to other polycyclic aromatic hydrocarbons (PAHs) and aromatic amines warrants a preliminary assessment of its biological activity, particularly its cytotoxicity.
Table 2: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Human Cancer Cell Line (e.g., HeLa) | Data Not Available |
| Doxorubicin (Positive Control) | HeLa | ~0.05 - 0.5 |
| Phenanthrene | Various | >10 |
Note: There is currently no publicly available experimental data on the cytotoxicity (IC₅₀ values) of this compound against any specific cell line. The values for the control and related compound are provided for context.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay):
A standard method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Logical Relationships in Cytotoxicity Assessment
The following diagram illustrates the logical flow of a standard in vitro cytotoxicity screening process.
Figure 3: Workflow for determining the in vitro cytotoxicity of a compound.
Conclusion
This compound presents an interesting scaffold for applications in organic electronics, particularly as a potential hole-transporting material. However, a significant lack of direct experimental data on its key performance metrics in OLEDs and its biological activity currently limits a comprehensive comparative analysis. The protocols and workflows provided in this guide offer a framework for researchers to conduct the necessary experiments to fully characterize this compound and benchmark its performance against established alternatives. Further research is crucial to elucidate the specific properties of this compound and determine its viability in practical applications.
Quantitative Analysis of N-Phenylanthracen-9-amine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Phenylanthracen-9-amine, a polycyclic aromatic amine (PAA), in complex mixtures is crucial for various fields, including environmental monitoring, toxicology, and pharmaceutical development. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data derived from the analysis of structurally related compounds. While specific validated methods for this compound are not widely published, the techniques detailed below are industry-standard for the analysis of polycyclic aromatic hydrocarbons (PAHs) and aromatic amines and can be adapted and validated for this specific compound.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for the quantitative analysis of compounds similar to this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on differential migration of components on a thin layer of adsorbent material. |
| Typical Detector | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Mass Spectrometry (MS) | Visual (UV light), Densitometer |
| Selectivity | Good to Excellent | Excellent | Moderate |
| Sensitivity (LOD) | ng/mL to pg/mL range (with fluorescence or MS detection) | pg to fg range | µg to ng range |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99[1] | Semi-quantitative, lower linearity |
| Sample Throughput | High | Moderate to High | High (for multiple samples simultaneously) |
| Advantages | Suitable for non-volatile and thermally labile compounds. Wide range of column chemistries for method development. | High sensitivity and selectivity, provides structural information. Robust and widely used for PAHs.[1][2] | Simple, cost-effective, and rapid screening tool. |
| Disadvantages | May require derivatization for sensitive detection of certain amines. | Not suitable for non-volatile or thermally unstable compounds. Potential for peak tailing with high molecular weight PAHs.[1] | Lower sensitivity and resolution compared to HPLC and GC. Primarily qualitative or semi-quantitative. |
Experimental Protocols
The following are detailed, exemplary protocols for HPLC and GC-MS analysis, which would require optimization and validation for the specific quantification of this compound in a given mixture.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is well-suited for the routine analysis of this compound, leveraging its aromatic structure for sensitive detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column thermostat.
-
UV-Vis or Fluorescence Detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 (v/v) acetonitrile:water and increasing to 100% acetonitrile over 20 minutes. The addition of a small amount of acid, like phosphoric acid, can improve peak shape for amine-containing compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV-Vis: Monitoring at the maximum absorbance wavelength of this compound.
-
Fluorescence: Excitation and emission wavelengths should be optimized for maximum sensitivity. Aromatic amines often exhibit strong fluorescence.
-
Sample Preparation:
-
Dissolve the sample mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
Perform serial dilutions to bring the concentration of this compound within the calibration range.
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmation of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Autosampler.
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for PAH analysis.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection for trace analysis.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes. This program should be optimized based on the complexity of the mixture.
-
Transfer Line Temperature: 300 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode:
-
Full Scan: To identify the characteristic mass spectrum of this compound.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and several characteristic fragment ions to enhance sensitivity and selectivity.
-
Sample Preparation:
-
The sample must be dissolved in a volatile organic solvent (e.g., isooctane, dichloromethane).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Derivatization is generally not required for GC-MS analysis of this compound.
Calibration: Prepare calibration standards of this compound in the same solvent as the sample. An internal standard (e.g., a deuterated PAH) is highly recommended to correct for variations in injection volume and instrument response.
Visualizing the Workflow
To aid in understanding the analytical process, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.
Caption: Workflow for Quantitative Analysis by HPLC.
References
Safety Operating Guide
Safe Disposal of N-Phenylanthracen-9-amine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of N-Phenylanthracen-9-amine, a compound used in various research applications. Due to conflicting hazard information across different suppliers, a cautious approach to disposal is strongly recommended.
Safety and Hazard Information
It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. The safety data sheets (SDS) provide varying classifications of the hazards associated with this compound. A summary of the potential hazards is presented below to inform safe handling and disposal practices.
| Hazard Category | Description of Potential Hazard | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | |
| GHS Classification | Not a hazardous substance or mixture. | [3] |
Given the conflicting data, it is prudent to treat this compound as a hazardous substance.
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable national and local regulations. The following step-by-step procedure provides a general framework for its safe disposal.
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, gloves) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Decontaminate reusable labware with an appropriate solvent. The solvent used for rinsing should be collected as hazardous waste. Disposable labware that cannot be decontaminated should be disposed of as solid hazardous waste.[4]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Operational Guide for Handling N-Phenylanthracen-9-amine
This guide provides critical safety, handling, and disposal information for N-Phenylanthracen-9-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and polycyclic aromatic hydrocarbons, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, a thorough risk assessment must be conducted. The primary hazards are associated with its classification as an aromatic amine and a polycyclic aromatic hydrocarbon, which may pose inhalation, skin contact, and ingestion risks.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solvents, in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
